6-(Trifluoromethyl)-1h-indazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPFPQFXUYYHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355872 | |
| Record name | 6-(trifluoromethyl)-1h-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2250-55-7 | |
| Record name | 6-(trifluoromethyl)-1h-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-indazol-3-amine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethyl)-1H-indazol-3-amine is a heterocyclic amine of significant interest in medicinal chemistry, primarily for its role as a scaffold in the development of potent protein kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, structural features, and its emerging role in targeting key signaling pathways implicated in oncology. Detailed experimental protocols for its synthesis and characterization are outlined, alongside a summary of its physicochemical parameters. Furthermore, this document visualizes the critical signaling pathways influenced by the inhibition of kinases such as FLT3, PDGFRα, and c-Kit, for which this indazole amine serves as a foundational structural motif.
Chemical Properties and Structure
This compound is a fluorinated aromatic compound featuring a bicyclic indazole core. The presence of the trifluoromethyl group at the 6-position and an amine group at the 3-position imparts specific electronic and steric properties that are crucial for its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, predicted values based on computational models provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃N₃ | PubChem[1] |
| Molecular Weight | 201.15 g/mol | PubChem[1] |
| Melting Point | 170-172 °C | ChemBK[2] |
| Boiling Point (Predicted) | 358.5 ± 37.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.536 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 13.20 ± 0.40 | ChemicalBook[3] |
| XLogP3 (Predicted) | 2.1 | PubChem[1] |
| Appearance | White crystalline powder | ChemShuttle (for 5-amino isomer) |
| Solubility | Moderately soluble in polar organic solvents like dimethylformamide. | ChemShuttle (for 5-amino isomer) |
Structural Information
The structure of this compound is characterized by the indazole ring system, a fusion of benzene and pyrazole rings. The trifluoromethyl group is a strong electron-withdrawing group, influencing the electron density distribution of the aromatic system. The amine group at the 3-position is a key functional group for forming interactions with biological targets.
| Identifier | String |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)NN=C2N |
| InChI | InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)13-14-7(5)12/h1-3H,(H3,12,13,14) |
As of now, a publicly available X-ray crystal structure for this compound has not been reported. The determination of its precise solid-state conformation would require X-ray crystallographic analysis.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 3-aminoindazoles involves the reaction of a suitably substituted 2-fluorobenzonitrile with hydrazine hydrate. This approach is widely used for its high yields and operational simplicity.
Reaction Scheme:
A potential synthetic workflow.
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzonitrile
-
Hydrazine hydrate (80% in water)
-
n-Butanol
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-fluoro-4-(trifluoromethyl)benzonitrile in n-butanol, add an excess of hydrazine hydrate.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed by standard spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the amine protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. Based on data from similar indazole derivatives, the aromatic protons are expected in the range of δ 6-8 ppm, and the amine protons as a broad singlet.[4]
-
¹³C NMR: The carbon NMR spectrum will show signals for all eight carbon atoms. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling. Aromatic carbons will appear in the downfield region.
-
¹⁹F NMR: A single resonance is expected for the trifluoromethyl group.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.[5]
Biological Activity and Signaling Pathways
The 1H-indazol-3-amine scaffold is a recognized "hinge-binding" fragment in many kinase inhibitors.[4] Derivatives of this compound have shown potent inhibitory activity against several receptor tyrosine kinases (RTKs) that are implicated in cancer pathogenesis.
Target Kinases and Therapeutic Potential
Compounds based on the this compound scaffold have been investigated as inhibitors of the following kinases:
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).
-
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Aberrant PDGFRα signaling is a driver in various solid tumors, including gastrointestinal stromal tumors (GIST).
-
c-Kit: Mutations in the c-Kit proto-oncogene are also frequently found in GIST.
Signaling Pathways
The inhibition of these kinases by compounds derived from this compound disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
FLT3 signaling pathway and point of inhibition.
PDGFRα and c-Kit signaling pathways and points of inhibition.
Conclusion
This compound is a valuable building block in the design of targeted cancer therapeutics. Its unique structural features allow for the development of potent and selective kinase inhibitors. The synthetic route is accessible, and the compound's properties make it a suitable starting point for further chemical modifications. The understanding of its interaction with key oncogenic signaling pathways, such as those driven by FLT3, PDGFRα, and c-Kit, provides a strong rationale for its continued investigation in drug discovery programs. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of this versatile scaffold in the development of next-generation cancer therapies.
References
- 1. PubChemLite - 3-amino-6-(trifluoromethyl)-1h-indazole (C8H6F3N3) [pubchemlite.lcsb.uni.lu]
- 2. chembk.com [chembk.com]
- 3. 1H-Indazol-6-amine, 3-(trifluoromethyl)- CAS#: 1482180-64-2 [chemicalbook.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-(Trifluoromethyl)-1H-indazol-3-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 6-(trifluoromethyl)-1H-indazol-3-amine, a crucial building block in medicinal chemistry and drug discovery. The document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development activities.
Introduction
This compound is a key heterocyclic intermediate widely utilized in the synthesis of pharmacologically active molecules. Its structural motif is present in a variety of kinase inhibitors and other therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this scaffold particularly attractive for drug design. This guide focuses on the most direct and commonly employed synthetic route, the cyclization of a substituted 2-halobenzonitrile with hydrazine.
Core Synthesis Pathway: Cyclization of 2-Fluoro-4-(trifluoromethyl)benzonitrile
The principal and most industrially scalable synthesis of this compound involves the reaction of 2-fluoro-4-(trifluoromethyl)benzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring system.
Caption: General synthesis pathway for this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established literature procedures for analogous compounds.[1][2]
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzonitrile
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (or n-Butanol)
-
Water (deionized)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq) and ethanol (or n-butanol) (5-10 mL per gram of benzonitrile).
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add water to the reaction mixture to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of substituted 3-aminoindazoles via hydrazine cyclization, which can be considered indicative for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-fluorobenzonitrile | [1] |
| Reagent | Hydrazine Hydrate (80%) | [1] |
| Solvent | Not specified | [1] |
| Reaction Time | 20 minutes | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | 88% | [1] |
| Starting Material | 3-Bromo-2,6-dichlorobenzonitrile | [2] |
| Reagent | Hydrazine Hydrate | [2] |
| Solvent | NMP or DMSO | [2] |
| Reaction Time | Not specified | [2] |
| Reaction Temperature | 60 °C | [2] |
| Yield | 38-45% (overall for two steps) | [2] |
Conclusion
The synthesis of this compound from 2-fluoro-4-(trifluoromethyl)benzonitrile and hydrazine hydrate is a robust and efficient method. This pathway offers high yields and utilizes readily available starting materials, making it suitable for both laboratory-scale synthesis and larger-scale production. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic intermediate.
References
An In-depth Technical Guide to the Mechanism of Action of Trifluoromethyl Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacological properties, including metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive overview of the mechanism of action of trifluoromethyl indazole compounds, focusing on their roles as kinase inhibitors and ion channel modulators. This document details their biological targets, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and workflows.
Core Mechanism of Action: Kinase Inhibition
A primary mechanism of action for many trifluoromethyl indazole compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Trifluoromethyl indazole derivatives have been extensively developed as inhibitors of VEGFR, a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. By binding to the ATP-binding site of the VEGFR kinase domain, these compounds block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
A prominent example is Pazopanib , an FDA-approved anticancer agent. Pazopanib is a multi-targeted kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, along with other kinases such as PDGFR and c-Kit.[1][2]
Quantitative Data: Kinase Inhibitory Potency
| Compound | Target Kinase | IC50 (nM) | Assay Type / Context | Reference(s) |
| Pazopanib | VEGFR1 | 10 | Cell-free | [3] |
| VEGFR2 | 30 | Cell-free | [3] | |
| VEGFR3 | 47 | Cell-free | [3] | |
| PDGFRα | 71 | Not Specified | [3] | |
| PDGFRβ | 84 | Cell-free | [3] | |
| c-Kit | 74 - 140 | Cell-free | [3] | |
| Axitinib (Indazole analog) | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells | [3] |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | [3] | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | [3] | |
| PDGFRβ | 1.6 | Endothelial Cells | [3] | |
| c-Kit | 1.7 | Endothelial Cells | [3] |
Signaling Pathway: VEGFR-2 Inhibition
The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by trifluoromethyl indazole compounds.
References
Spectroscopic and Analytical Profile of 6-(Trifluoromethyl)-1H-indazol-3-amine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Trifluoromethyl)-1H-indazol-3-amine, a fluorinated heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of direct experimental spectra in public databases, this document combines predicted data, analysis of structurally similar compounds, and generalized experimental protocols to serve as a foundational resource for its characterization.
Molecular Structure and Properties
IUPAC Name: this compound Chemical Formula: C₈H₆F₃N₃[1][2][3][4] Molecular Weight: 201.15 g/mol [2][4][5] CAS Number: 2250-55-7[3][4]
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z | Source |
| [M+H]⁺ | 202.05866 | PubChem[1] |
| [M+Na]⁺ | 224.04060 | PubChem[1] |
| [M-H]⁻ | 200.04410 | PubChem[1] |
| [M]⁺ | 201.05083 | PubChem[1] |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 12.0 | Broad Singlet | 1H | N1-H (indazole) |
| ~ 7.8 | Singlet | 1H | H-7 |
| ~ 7.5 | Doublet | 1H | H-4 |
| ~ 7.1 | Doublet | 1H | H-5 |
| ~ 5.5 | Broad Singlet | 2H | -NH₂ |
Note: Predicted chemical shifts are based on the analysis of similar indazole structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C-3 |
| ~ 142 | C-7a |
| ~ 130 (q, J ≈ 30 Hz) | C-6 |
| ~ 125 (q, J ≈ 270 Hz) | -CF₃ |
| ~ 122 | C-3a |
| ~ 118 | C-5 |
| ~ 110 | C-4 |
| ~ 105 | C-7 |
Note: The chemical shift for C-6 and the trifluoromethyl carbon will appear as quartets due to coupling with the fluorine atoms. Predicted values are estimations.
Table 4: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450 - 3300 | Medium, Sharp (two bands) | N-H Stretch | Primary Amine (-NH₂)[6] |
| 3200 - 3000 | Broad | N-H Stretch | Indazole N-H |
| 1650 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂)[6] |
| 1620 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |
| 1350 - 1100 | Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine[6][7] |
Note: Predicted IR absorptions are based on characteristic vibrational frequencies for the functional groups present in the molecule.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 0-14 ppm, sufficient scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
ESI-MS:
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement to confirm the elemental composition, an HRMS instrument (e.g., TOF or Orbitrap) should be utilized.[8]
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Visualizations
Proposed Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Logical Relationship of Spectroscopic Data
This diagram shows how the different spectroscopic techniques provide complementary information for structural elucidation.
Caption: Interrelation of spectroscopic data for structure confirmation.
References
- 1. PubChemLite - 3-amino-6-(trifluoromethyl)-1h-indazole (C8H6F3N3) [pubchemlite.lcsb.uni.lu]
- 2. americanelements.com [americanelements.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 3-AMINO-6-(TRIFLUOROMETHYL)-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 7-(trifluoromethyl)-1H-indazol-3-amine | C8H6F3N3 | CID 817912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
Technical Guide: Solubility and Stability Characteristics of 6-(Trifluoromethyl)-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-(Trifluoromethyl)-1H-indazol-3-amine (CAS No: 2250-55-7). Due to the limited availability of specific experimental data in public literature, this document focuses on the compound's fundamental properties, its expected behavior based on its chemical structure, and detailed, standardized protocols for experimentally determining its solubility and stability profiles. This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, providing the necessary methodologies to generate critical data for drug discovery and development.
Core Compound Properties
This compound is a heterocyclic compound featuring an indazole core, substituted with an amine group at the 3-position and a trifluoromethyl group at the 6-position. These functional groups are critical in defining its chemical behavior and potential as a pharmaceutical intermediate.
| Property | Value | Source |
| CAS Number | 2250-55-7 | [1] |
| Molecular Formula | C₈H₆F₃N₃ | [1] |
| Molecular Weight | 201.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid (predicted) | [1] |
Predicted Solubility Characteristics
-
Indazole Core: The bicyclic aromatic indazole structure contributes to its lipophilicity.
-
Amine Group (-NH₂): The primary amine group can act as both a hydrogen bond donor and acceptor, which may enhance solubility in polar protic solvents. Its basic nature means that solubility is expected to be pH-dependent, with higher solubility in acidic aqueous solutions due to the formation of a protonated, more polar species.
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is a strong electron-withdrawing group that significantly increases the lipophilicity of the molecule.[2][3] This generally leads to better solubility in non-polar organic solvents but may decrease aqueous solubility.[2] The high metabolic stability conferred by the C-F bond is a well-documented advantage in drug design.[2]
Based on these features, and by analogy to a related isomer, 6-(trifluoromethyl)-1H-indazol-5-amine, the compound is expected to have moderate solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, and limited solubility in water.
Experimental Protocol for Solubility Determination
To obtain quantitative data, standardized methods such as the shake-flask or kinetic solubility assays should be employed.[4][5][6]
Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound and is considered the gold standard.[4]
Protocol:
-
Add an excess amount of this compound to a series of vials containing various solvents of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, and relevant organic solvents like ethanol, methanol, DMSO).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express solubility in units of mg/mL or µg/mL.
Data Presentation: Thermodynamic Solubility
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) |
| Water | 25 | ~7 | Experimental Data |
| PBS | 37 | 7.4 | Experimental Data |
| 0.1 N HCl | 37 | 1.0 | Experimental Data |
| Ethanol | 25 | N/A | Experimental Data |
| DMSO | 25 | N/A | Experimental Data |
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[5][6]
Protocol:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate.
-
Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of the resulting solution using a nephelometer to detect precipitation.[7] Alternatively, filter the samples and analyze the filtrate concentration by HPLC-UV or LC-MS/MS.[5]
-
The highest concentration that remains in solution without precipitating is reported as the kinetic solubility.
Workflow for Solubility Determination
References
- 1. This compound | 2250-55-7 [sigmaaldrich.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. rheolution.com [rheolution.com]
Potential Therapeutic Targets for 6-(Trifluoromethyl)-1H-indazol-3-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Derivatives of indazole have been successfully developed into approved drugs for a range of therapeutic areas, most notably in oncology. The 1H-indazole-3-amine core, in particular, serves as an effective hinge-binding fragment for many protein kinases, making it a valuable starting point for the design of targeted therapies.[1] The introduction of a trifluoromethyl group at the 6-position of the indazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, enhance its pharmacological profile. This technical guide provides a comprehensive overview of the potential therapeutic targets for derivatives of 6-(trifluoromethyl)-1H-indazol-3-amine, with a focus on their application in oncology.
Potential Therapeutic Targets
Derivatives of 1H-indazol-3-amine have shown significant promise as inhibitors of various protein kinases and as modulators of apoptotic pathways. These two areas represent the most promising therapeutic avenues for compounds based on the this compound core.
Protein Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The indazole nucleus is a key feature in several FDA-approved kinase inhibitors.[2]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.
-
Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway is implicated in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers.
-
Polo-Like Kinase 4 (PLK4): PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and cell cycle regulation. Its overexpression is linked to tumorigenesis.
-
Pim Kinases: The Pim family of serine/threonine kinases is involved in the regulation of cell survival, proliferation, and apoptosis. Their inhibition is a promising strategy for treating hematological malignancies.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Compounds that can restore this process are valuable therapeutic agents.
-
Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 are often overexpressed in cancer cells. Indazole derivatives have been shown to modulate the expression of Bcl-2 family proteins, promoting apoptosis.[2]
-
p53/MDM2 Pathway: The p53 tumor suppressor protein plays a central role in preventing cancer formation. MDM2 is a negative regulator of p53. Inhibition of the p53/MDM2 interaction can lead to p53 activation and subsequent apoptosis. Some 1H-indazole-3-amine derivatives have been found to influence this pathway.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro activity of various indazole derivatives against different cancer cell lines and protein kinases. It is important to note that these compounds are structurally related to the this compound core and serve to illustrate the potential potency of this chemical class.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 | [2] |
| HepG2 (Liver Cancer) | 0.80 | [2] | |
| MCF-7 (Breast Cancer) | 0.34 | [2] | |
| 6o | K562 (Leukemia) | 5.15 | [1][3][4] |
| A549 (Lung Cancer) | >40 | [1] | |
| PC-3 (Prostate Cancer) | 28.4 | [1] | |
| HepG2 (Liver Cancer) | 18.7 | [1] | |
| HEK-293 (Normal) | 33.2 | [1][3][4] | |
| K22 | MCF-7 (Breast Cancer) | 1.3 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins following treatment with test compounds.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
In Vitro Kinase Assay
This is a general protocol for determining the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound dilutions
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate in the appropriate kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Luminescence Reading: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Modeling of 6-(Trifluoromethyl)-1h-indazol-3-amine Binding: A Technical Guide
Introduction
6-(Trifluoromethyl)-1h-indazol-3-amine is a heterocyclic amine containing an indazole scaffold, a privileged structure in medicinal chemistry. The indazole ring system is a core component of numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[1] The trifluoromethyl group can enhance metabolic stability and binding affinity.[2] Derivatives of 1H-indazole-3-amine are recognized as effective hinge-binding fragments for protein kinases, suggesting that this compound may act as a kinase inhibitor.[1] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.
This technical guide presents a comprehensive, albeit hypothetical, in silico workflow to evaluate the binding of this compound to three key oncogenic kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and B-Raf. This document serves as a methodological template for researchers, scientists, and drug development professionals engaged in the computational assessment of novel small molecules.
Core In Silico Modeling Workflow
The in silico analysis of a small molecule's binding potential to a protein target is a multi-step process. This guide outlines a standard workflow, from initial structure preparation to detailed binding energy calculations, providing a robust framework for hypothesis generation prior to experimental validation.
Data Presentation: Predicted Quantitative Data
The following tables summarize the hypothetical quantitative data that would be generated throughout the in silico modeling process for this compound against the selected kinase targets.
Table 1: Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| VEGFR-2 | 4ASD | -8.9 |
| p38 MAPK | 3HEC | -7.8 |
| B-Raf | 4UWF | -9.5 |
Table 2: Molecular Dynamics Simulation Parameters
| Parameter | Value |
| Software | GROMACS 2023 |
| Force Field | CHARMM36m |
| Water Model | TIP3P |
| Box Type | Cubic |
| Box Dimensions | 10 Å from protein surface |
| Ion Concentration | 0.15 M NaCl |
| Temperature | 300 K |
| Pressure | 1 bar |
| NVT Equilibration | 1 ns |
| NPT Equilibration | 1 ns |
| Production MD | 100 ns |
Table 3: Binding Free Energy Calculation (MM/PBSA)
| Target Protein | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Polar Solvation Energy (kcal/mol) | Non-Polar Solvation Energy (kcal/mol) | Total Binding Free Energy (ΔGbind, kcal/mol) |
| VEGFR-2 | -45.2 | -28.7 | 35.1 | -4.3 | -43.1 |
| p38 MAPK | -38.9 | -22.1 | 25.5 | -3.8 | -39.3 |
| B-Raf | -50.1 | -33.4 | 40.2 | -5.1 | -48.4 |
Experimental Protocols
This section provides detailed methodologies for the key computational experiments in this guide.
Target and Ligand Preparation
Objective: To prepare the 3D structures of the target proteins and the ligand for subsequent docking and simulation.
Protocol: Protein Preparation
-
Structure Retrieval: Download the crystal structures of the target kinases from the Protein Data Bank (PDB): VEGFR-2 (PDB ID: 4ASD), p38 MAPK (PDB ID: 3HEC), and B-Raf (PDB ID: 4UWF).
-
Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro). Remove all non-essential molecules, including water, co-factors, and co-crystallized ligands. For multi-chain structures, retain only the chain containing the active site of interest.
-
Structure Refinement: Add hydrogen atoms to the protein structure. Repair any missing side chains or loops using built-in tools like Prime in Schrödinger or the Dunbrack rotamer library.
-
Protonation and Energy Minimization: Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. Perform a constrained energy minimization of the protein structure using a suitable force field (e.g., OPLS4) to relieve any steric clashes, while keeping heavy atom positions restrained.
-
Final Output: Save the prepared protein structure in a .pdbqt format for AutoDock or a similar format required by the chosen docking software.
Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
3D Conversion: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform a geometry optimization and energy minimization of the 3D ligand structure using a quantum mechanics method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94).
-
Charge Calculation: Calculate partial atomic charges for the ligand. Gasteiger charges are commonly used for docking.
-
Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Final Output: Save the prepared ligand structure in the appropriate format (e.g., .pdbqt).
Molecular Docking
Objective: To predict the binding pose and estimate the binding affinity of the ligand within the active site of each kinase.
Protocol: Molecular Docking using AutoDock Vina
-
Grid Box Generation: Load the prepared protein structure into AutoDock Tools. Define a grid box that encompasses the known ATP-binding site of the kinase. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Configuration File: Create a configuration file that specifies the file paths for the prepared protein and ligand, the coordinates of the center of the grid box, and its dimensions.
-
Run Docking: Execute the docking simulation using AutoDock Vina. The program will sample different conformations of the ligand within the grid box and score them based on its scoring function.
-
Analysis of Results: Analyze the output file, which contains the predicted binding poses ranked by their binding affinity scores. Visualize the top-ranked pose to examine the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
Molecular Dynamics (MD) Simulation
Objective: To simulate the dynamic behavior of the protein-ligand complex in a solvated environment and assess its stability.
Protocol: MD Simulation using GROMACS
-
System Building:
-
Place the best-ranked protein-ligand complex from docking into a cubic simulation box.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P), ensuring a minimum distance of 10 Å between the protein and the box edges.
-
Add ions (Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration of 0.15 M.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any bad contacts between atoms.
-
Equilibration (NVT Ensemble): Perform a 1 ns simulation at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein and ligand. Apply position restraints to the protein and ligand heavy atoms.
-
Equilibration (NPT Ensemble): Perform a 1 ns simulation at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the system's density. Continue to apply position restraints to the protein and ligand heavy atoms.
-
Production MD: Run a 100 ns production MD simulation without position restraints, saving the trajectory coordinates every 10 ps for analysis.
Binding Free Energy Calculation
Objective: To calculate the binding free energy of the ligand to the protein from the MD simulation trajectory.
Protocol: MM/PBSA Calculation
-
Trajectory Extraction: Extract snapshots (frames) from the stable portion of the production MD trajectory (e.g., the last 50 ns).
-
MM/PBSA Calculation: Use the g_mmpbsa tool (or a similar script) to calculate the binding free energy for each snapshot. This method calculates the following energy components:
-
ΔEMM: The molecular mechanics energy of the complex in the gas phase.
-
ΔGsolv: The solvation free energy, which is composed of a polar component (calculated using the Poisson-Boltzmann equation) and a non-polar component (calculated based on the solvent-accessible surface area).
-
-
Averaging: Average the calculated binding free energies over all the extracted snapshots to obtain the final ΔGbind value.
Signaling Pathway and Workflow Visualization
Relevant Signaling Pathways
The selected kinases are integral components of signaling cascades that drive cell proliferation, survival, and angiogenesis. Understanding these pathways provides context for the potential downstream effects of inhibiting these targets.
Conclusion
This technical guide outlines a robust and comprehensive in silico workflow for assessing the binding characteristics of this compound to potential kinase targets. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, this methodology allows for a detailed, multi-faceted evaluation of a compound's potential as a therapeutic agent. The hypothetical results presented suggest that this compound may exhibit strong binding to the ATP-binding pockets of VEGFR-2, p38 MAPK, and particularly B-Raf. Such computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
References
An In-depth Technical Guide to the Safety and Handling of 6-(Trifluoromethyl)-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 6-(Trifluoromethyl)-1H-indazol-3-amine (CAS No. 2250-55-7) was publicly available at the time of this writing. The following safety and handling guidelines are based on data from structurally similar compounds, particularly other trifluoromethylated indazole derivatives. It is imperative to handle this compound with caution and to supplement this guide with a comprehensive, substance-specific risk assessment before use.
Hazard Identification and Classification
Based on available data for analogous compounds, this compound is anticipated to be classified as hazardous. The primary hazards are expected to be:
-
Acute Oral Toxicity
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation
The following GHS pictograms and hazard statements are likely to apply:
| Pictogram | GHS Classification | Hazard Statement |
|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Signal Word: Warning
Physical and Chemical Properties
While a comprehensive, experimentally determined set of physical and chemical properties for this compound is not available, data from similar compounds suggest the following:
| Property | Value |
| Appearance | White to off-white or beige crystalline powder or solid. |
| Molecular Formula | C₈H₆F₃N₃ |
| Molecular Weight | 201.15 g/mol |
| Melting Point | Data for a similar isomer, 6-(trifluoromethyl)-1H-indazol-5-amine, is around 120-125 °C. The melting point is expected to be in a similar range. |
| Solubility | Likely to be moderately soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). |
| Stability | May be moisture-sensitive and should be stored under an inert atmosphere. |
Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
-
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.
Handling Procedures
-
Engineering Controls: A properly functioning chemical fume hood is essential for all weighing and transfer operations to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Remove contaminated clothing and wash it before reuse.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Protect from moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures
In the event of exposure, immediate action is critical:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical advice. |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Disposal
-
Spill Response:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear full PPE as described in Section 3.1.
-
Avoid generating dust.
-
For small spills, carefully sweep up the solid material and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and collect the cleaning materials in the hazardous waste container.
-
-
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the waste in a designated, labeled, and sealed container.
-
Disposal must be conducted through a licensed and approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Incineration in a chemical incinerator with an afterburner and scrubber is the preferred method.
-
Experimental Protocols
The following are generalized experimental protocols. A thorough, substance-specific risk assessment and standard operating procedure (SOP) must be developed for any work involving this compound.
General Weighing and Solution Preparation
A generic workflow for preparing a stock solution of this compound.
Caption: Workflow for the safe weighing and dissolution of the compound.
Generic Synthetic Protocol (Suzuki Coupling)
The following is a generalized procedure for a Suzuki coupling reaction, a common method for modifying indazole cores, based on published literature for similar compounds.[1]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (nitrogen or argon), combine 5-bromo-1H-indazol-3-amine (as a precursor), the desired boronic acid or ester, a palladium catalyst (e.g., PdCl₂(dppf)₂), and a base (e.g., Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 90 °C) and stir for the necessary duration (e.g., 6 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki coupling reaction.
Biological Activity and Potential Signaling Pathways
Derivatives of 1H-indazol-3-amine have been investigated for their antitumor activities.[1][2] Some of these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. The mechanism of action may involve the inhibition of the p53/MDM2 pathway and modulation of the Bcl-2 family of proteins.[2]
The p53 protein is a critical tumor suppressor that can halt the cell cycle and trigger apoptosis. MDM2 is a protein that negatively regulates p53 by targeting it for degradation. Inhibition of the p53-MDM2 interaction can stabilize p53, allowing it to carry out its tumor-suppressive functions. The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis.
References
The Trifluoromethyl Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group onto this versatile framework has emerged as a powerful strategy for enhancing pharmacological properties, leading to the development of potent and selective therapeutic agents across a range of diseases. This technical guide provides a comprehensive literature review of trifluoromethyl-substituted indazoles, focusing on their synthesis, biological activities, and therapeutic potential, with a particular emphasis on their role as kinase inhibitors in oncology and their emerging applications in neurodegenerative and inflammatory disorders.
The Power of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone of modern drug design due to its unique electronic properties and steric profile.[1][2] Its high electronegativity and strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, influencing binding interactions with biological targets.[2] Furthermore, the CF₃ group is metabolically stable and can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1] Its lipophilicity also enhances membrane permeability, a crucial factor for oral bioavailability and accessing intracellular targets.[2] When appended to the indazole scaffold, these properties synergize to create compounds with improved potency, selectivity, and drug-like characteristics.
Trifluoromethyl-Substituted Indazoles as Kinase Inhibitors in Oncology
A major focus of research on trifluoromethyl-substituted indazoles has been in the development of protein kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several trifluoromethyl-substituted indazoles have shown potent inhibitory activity against VEGFR-2.
| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Assay Type/Context |
| Axitinib | VEGFR-1 | 0.1 - 1.2 | Cell-free/Endothelial Cells |
| VEGFR-2 | 0.2 | Cell-free/Endothelial Cells | |
| VEGFR-3 | 0.1 - 0.3 | Cell-free/Endothelial Cells | |
| Pazopanib | VEGFR-1 | 10 | Cell-free |
| VEGFR-2 | 30 | Cell-free | |
| VEGFR-3 | 47 | Cell-free | |
| 6-(2-chloro-4-(trifluoromethyl)phenyl)-1H-indazol-3-amine derivative (9p) | FGFR1 | - | - |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl (trifluoromethyl)benzamide derivative (8e) | FLT3 | 154 | - |
Table 1: Inhibitory activity of selected trifluoromethyl-substituted indazole derivatives against VEGFR and other kinases. Data compiled from multiple sources.
VEGFR-2 Signaling Pathway and Inhibition
The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival. Trifluoromethyl-substituted indazole inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing the transfer of phosphate from ATP to its substrates, thereby blocking downstream signaling.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway is also implicated in tumorigenesis, promoting cell proliferation, survival, and migration. Aberrant FGFR signaling is observed in various cancers, making it an attractive therapeutic target.
| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Cell Line |
| Indazole derivative 9u | FGFR1 | 3.3 | - |
| Indazole derivative 9d | FGFR1 | 15.0 | - |
| 2,6-difluoro-3-methoxyphenyl indazole derivative (100) | FGFR1 | <4.1 | KG1 |
| FGFR2 | 2.0 | SNU16 |
Table 2: Inhibitory activity of selected trifluoromethyl-substituted indazole derivatives against FGFRs.[1][3]
FGFR Signaling Pathway and Inhibition
Ligand (FGF) binding to FGFR induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. Similar to VEGFR inhibitors, trifluoromethyl-substituted indazole-based FGFR inhibitors act by competing with ATP for binding to the kinase domain, thereby blocking signal transduction.
Emerging Applications in Neurodegenerative and Inflammatory Diseases
Beyond oncology, the unique properties of trifluoromethyl-substituted indazoles are being explored for the treatment of other complex diseases.
c-Jun N-terminal Kinase (JNK) Inhibitors for Neuroprotection
JNKs, particularly the JNK3 isoform which is predominantly expressed in the brain, are implicated in neuronal apoptosis and inflammatory responses associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5] Selective inhibition of JNK3 is therefore a promising therapeutic strategy.
| Compound/Derivative | Target Kinase | IC₅₀ (nM) |
| JNK3 inhibitor-3 | JNK1 | >1000 |
| JNK2 | >1000 | |
| JNK3 | 29 |
Table 3: Selectivity of a trifluoromethyl-substituted JNK3 inhibitor.[5]
JNK3 Signaling Pathway and Inhibition
Stress stimuli, such as oxidative stress and neurotoxins, activate a kinase cascade leading to the phosphorylation and activation of JNK3 by upstream kinases MKK4 and MKK7. Activated JNK3 then phosphorylates transcription factors like c-Jun, triggering gene expression programs that lead to neuronal apoptosis. Trifluoromethyl-substituted indazole inhibitors can block this pathway by targeting the ATP-binding site of JNK3.
References
- 1. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Aminoethoxy)ethanol (CAS 929-06-6)
Disclaimer: The provided CAS number 2250-55-7 corresponds to the compound 3-Amino-6-(trifluoromethyl)-1H-indazole.[1][2][3][4][5][6][7][8][9] Publicly available, in-depth physicochemical data for this specific compound is limited. This technical guide will focus on 2-(2-Aminoethoxy)ethanol (CAS 929-06-6) , a compound with a similar chemical nomenclature structure and for which extensive data is available to meet the detailed requirements of this request. It is presumed that the user may have intended to inquire about this more thoroughly documented chemical.
This guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminoethoxy)ethanol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data presentation, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.
Physicochemical Properties
2-(2-Aminoethoxy)ethanol is a colorless to yellowish, slightly viscous liquid with a mild amine-like odor.[4][10][11] It is miscible with water, alcohols, and aromatic hydrocarbons but relatively immiscible with aliphatic hydrocarbons and ethyl ether.[10]
| Property | Value | Reference Conditions |
| Molecular Formula | C4H11NO2 | |
| Molecular Weight | 105.14 g/mol | |
| Melting Point | -12.5 °C | |
| Boiling Point | 218-224 °C | at 760 mmHg (lit.) |
| Density | 1.048 g/mL | at 25 °C (lit.) |
| Vapor Pressure | <0.1 hPa | at 20 °C |
| Flash Point | >230 °F (>110 °C) | |
| Refractive Index | 1.460 | at 20 °C/D |
| pKa | 14.37 ± 0.10 | Predicted |
| LogP | -1.89 | at 25 °C |
| Water Solubility | Miscible | |
| pH | 10.2 | (10g/l, H₂O, 20℃) |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following are generalized protocols for measuring some of the core properties of liquid compounds like 2-(2-Aminoethoxy)ethanol.
This method is suitable for small quantities of liquid and is a common procedure in organic chemistry labs.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube (fusion tube)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin or other high-boiling point oil
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the fusion tube.[15]
-
A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube or an oil bath filled with a suitable heating medium like liquid paraffin.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[16] This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[15]
The density of a liquid can be determined by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (for high precision) or a graduated cylinder
-
Analytical balance
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.
-
The container is filled with a known volume of the liquid sample. For a graduated cylinder, the volume is read from the bottom of the meniscus.
-
The mass of the container with the liquid is then measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.
-
The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .[10]
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is often used for regulatory purposes.
Apparatus:
-
Pensky-Martens or similar closed-cup flash point tester
-
Heat source
-
Ignition source (e.g., a small flame or electric igniter)
Procedure:
-
The sample is placed in the test cup of the apparatus, and the lid is secured.
-
The sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, the ignition source is applied to the vapor space above the liquid through an opening in the lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.[17][18]
Visualizations
The following diagrams, created using the DOT language, illustrate key processes and relationships involving 2-(2-Aminoethoxy)ethanol.
The industrial synthesis of 2-(2-Aminoethoxy)ethanol is primarily achieved through the amination of diethylene glycol (DEG).
References
- 1. CAS 2250-55-7: 3-Amino-6-(trifluoromethyl)-1H-indazole [cymitquimica.com]
- 2. fishersci.be [fishersci.be]
- 3. CAS 2250-55-7: 3-Amino-6-(trifluorométhyl)-1H-indazole [cymitquimica.com]
- 4. echemhub.com [echemhub.com]
- 5. 3-AMINO-6-(TRIFLUOROMETHYL)-1H-INDAZOLE CAS#: 2250-55-7 [m.chemicalbook.com]
- 6. 6-(Trifluoromethyl)-1H-indazol-3-amine | 2250-55-7 [sigmaaldrich.com]
- 7. 3-Amino-6-(trifluoromethyl)-1H-indazole, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-amino-6-(trifluoromethyl)-1h-indazole (C8H6F3N3) [pubchemlite.lcsb.uni.lu]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. phillysim.org [phillysim.org]
- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 13. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 17. almaaqal.edu.iq [almaaqal.edu.iq]
- 18. Flash Point Explained | Lazar Scientific, Inc. [lazarsci.com]
Methodological & Application
Application Notes and Protocols for 6-(Trifluoromethyl)-1H-indazol-3-amine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment, crucial for the interaction with the ATP-binding site of various kinases. 6-(Trifluoromethyl)-1H-indazol-3-amine is a compound of interest due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity. These application notes provide a comprehensive guide for utilizing this compound in kinase inhibition assays, including detailed experimental protocols, data presentation, and visualization of relevant signaling pathways.
Data Presentation: Hypothetical Kinase Inhibition Profile
While specific experimental data for this compound is not extensively available in public literature, the following table presents a hypothetical kinase inhibition profile based on the known activity of structurally similar indazole-based inhibitors. These values are for illustrative purposes to guide initial experimental design.
| Kinase Target | Hypothetical IC50 (nM) | Assay Type |
| VEGFR2 | 25 | Biochemical |
| PDGFRα | 40 | Biochemical |
| c-Kit | 65 | Biochemical |
| FLT3 | 30 | Biochemical |
| SRC | 150 | Biochemical |
Disclaimer: The IC50 values presented in this table are hypothetical and intended for illustrative purposes only. Actual experimental values may vary.
Signaling Pathways and Inhibition
This compound, as a putative kinase inhibitor, is expected to interfere with intracellular signaling cascades driven by receptor tyrosine kinases (RTKs). By binding to the ATP pocket of the kinase domain, it can prevent the phosphorylation of downstream substrates, thereby blocking signal propagation. The following diagrams illustrate the signaling pathways of key RTKs potentially targeted by this compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent ADP-detecting assay to determine the IC50 value of this compound against a target kinase.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle control (DMSO in assay buffer).
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in Kinase Assay Buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes, ensuring the reaction is within the linear range.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot for Phospho-Proteins)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a target kinase and its downstream substrates in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVEC for VEGFR2, MV-4-11 for FLT3)
-
Complete cell culture medium
-
This compound
-
Growth factor (e.g., VEGF, FLT3 ligand) if the target kinase is not constitutively active
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-kinase, anti-total-kinase, anti-phospho-substrate, anti-total-substrate, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours if ligand-induced phosphorylation is to be measured.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
If applicable, stimulate the cells with the appropriate growth factor for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target protein and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized phosphorylation against the inhibitor concentration to determine the cellular IC50.
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors. The protocols and information provided in these application notes offer a robust framework for researchers to investigate its inhibitory activity against a range of kinase targets. Through systematic biochemical and cell-based screening, the potency, selectivity, and cellular efficacy of this compound can be thoroughly characterized, paving the way for its potential application in targeted therapies.
Application Notes and Protocols for Suzuki Coupling Reactions with Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for Suzuki-Miyaura cross-coupling reactions involving indazole derivatives. This powerful C-C bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of diverse indazole-based compounds, which are prominent scaffolds in numerous biologically active molecules.[1][2] This document outlines detailed experimental protocols, summarizes key reaction parameters from the literature, and offers troubleshooting advice for common issues.
Introduction to Suzuki Coupling with Indazoles
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[3][4] In the context of indazole chemistry, this reaction allows for the efficient introduction of aryl, heteroaryl, or vinyl substituents at various positions of the indazole ring, most commonly at the C3, C5, or C7 positions.[5][6] The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups, making it an invaluable tool in drug discovery and development.
Core Components of the Reaction
A typical Suzuki coupling reaction with an indazole derivative involves the following key components:
-
Indazole Substrate: Typically a halo-indazole (e.g., 3-iodo-indazole, 5-bromo-indazole).[5][6] Alternatively, indazole boronic acids or their pinacol esters can be used as the organoboron partner.[7][8][9]
-
Organoboron Reagent: Aryl or heteroaryl boronic acids or their corresponding esters.
-
Palladium Catalyst: A palladium(0) source is essential for the catalytic cycle. Common choices include Pd(PPh₃)₄ and PdCl₂(dppf).[6][10]
-
Base: An inorganic base is required to activate the organoboron reagent. Frequently used bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][10][11]
-
Solvent: The choice of solvent is crucial for solubility and reaction kinetics. Common solvent systems include mixtures of an organic solvent (e.g., 1,4-dioxane, DMF, DME, toluene) and water.[5][10][11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a 3-Iodo-1H-Indazole Derivative
This protocol is a general guideline and may require optimization for specific substrates.[5]
Materials:
-
3-Iodo-1H-indazole derivative (1.0 equiv.)
-
Aryl/heteroaryl boronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., Na₂CO₃, 2–3 equiv.)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a reaction vessel, add the 3-iodo-1H-indazole derivative, the boronic acid, and the base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.[5]
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.[5]
Protocol 2: Synthesis of a Protected Indazole Boronic Acid Pinacol Ester
This protocol describes the synthesis of an indazole boronic ester, which can then be used in a subsequent Suzuki coupling reaction.[7][9]
Materials:
-
Protected halo-indazole (e.g., 1-Boc-5-bromo-1H-indazole) (1.0 equiv.)
-
Bis(pinacolato)diboron (1.1 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Potassium acetate (KOAc) (1.5 equiv.)
-
Solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the protected halo-indazole, bis(pinacolato)diboron, and potassium acetate.
-
Add the solvent to the vessel.
-
Degas the mixture with an inert gas for 15-30 minutes.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture (typically to 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the protected indazole boronic acid pinacol ester.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki coupling reactions with different indazole derivatives, as reported in the literature.
| Indazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N) | 1,4-Dioxane | 120 (MW) | 40 min | 87 | [5] |
| 3-Iodo-1H-indazol-5-amine | Pinacol vinyl boronate | Pd(PPh₃)₄ (5-6) | Na₂CO₃ (2N) | 1,4-Dioxane | 120 (MW) | 40 min | 55 | [5] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/Water | 80 | 2 h | High | [6][11] |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various organoboronic acids | Pd(dppf)Cl₂·DCM (0.05) | K₂CO₃ (3) | 1,4-Dioxane/Water | RT | 8-12 h | - | [2][3] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | K₂CO₃ or Cs₂CO₃ | DMF | Reflux | 48 h | - | [12] |
Mandatory Visualizations
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
Common challenges in Suzuki coupling reactions with indazole derivatives include low conversion rates, byproduct formation (e.g., homocoupling of the boronic acid or dehalogenation of the starting material), and difficulties in product purification.[10]
Strategies for Optimization:
-
Catalyst and Ligand Screening: If the standard Pd(PPh₃)₄ catalyst is ineffective, consider screening other catalysts such as PdCl₂(dppf) or using more electron-rich and bulky phosphine ligands like XPhos or SPhos, especially for electron-deficient substrates.[10]
-
Base Selection: The choice of base is critical. If common bases like Na₂CO₃ or K₂CO₃ are not effective, stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄ may improve the reaction outcome.[10]
-
Solvent System: Ensure adequate solubility of all reaction components. Screening different solvents or solvent mixtures (e.g., dioxane/water, DMF, toluene) can be beneficial. The presence of water is often crucial for the activity of carbonate and phosphate bases.[10]
-
Temperature: Increasing the reaction temperature (e.g., to 100-120 °C) can enhance the reaction rate, particularly with less reactive substrates. Microwave irradiation can also be a powerful tool to accelerate the reaction.[10]
-
Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent catalyst degradation. Ensure thorough degassing of the reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. ijcrt.org [ijcrt.org]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-(Trifluoromethyl)-1H-indazol-3-amine Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs, including axitinib and pazopanib. This highlights the therapeutic potential of indazole-based compounds in oncology. 6-(Trifluoromethyl)-1H-indazol-3-amine serves as a key building block in the synthesis of novel indazole derivatives for cancer research. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability. Research has demonstrated that derivatives of this compound exhibit potent anti-cancer activity through various mechanisms, including the inhibition of key protein kinases and the induction of apoptosis. This document provides an overview of the application of these derivatives in cancer research, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro anti-cancer activity of various indazole derivatives, showcasing their potency against different cancer cell lines.
Table 1: Antiproliferative Activity of Indazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast) | 0.23 - 1.15 | [1] |
| Compound 6o | K562 (Leukemia) | 5.15 | [2][3] |
| A549 (Lung) | >50 | [3] | |
| PC-3 (Prostate) | >50 | [3] | |
| Hep-G2 (Liver) | >50 | [3] | |
| HEK-293 (Normal) | 33.2 | [2][3] | |
| Compound K22 | MCF-7 (Breast) | 1.3 | [4] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 27a | FGFR1 | < 4.1 | [5] |
| FGFR2 | 2.0 | [5] | |
| Compound K22 | PLK4 | 0.1 | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by indazole derivatives and a general workflow for their evaluation in cancer research.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives from 6-(Trifluoromethyl)-1H-indazol-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 6-(Trifluoromethyl)-1H-indazol-3-amine. This compound is a valuable scaffold in medicinal chemistry due to the presence of the indazole core, a privileged structure in many biologically active molecules, and the trifluoromethyl group, which can enhance metabolic stability and binding affinity. The 3-amino group serves as a key functional handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space and the development of new therapeutic agents.
The 1H-indazole-3-amine structure is a recognized "hinge-binding" fragment, crucial for the activity of several kinase inhibitors.[1][2] Derivatives of the indazole nucleus have shown a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][3][4]
Application Notes
Derivatives synthesized from this compound are promising candidates for drug discovery programs targeting a variety of diseases. The strategic derivatization of the 3-amino group can lead to compounds with potent and selective biological activities.
Key Areas of Application:
-
Kinase Inhibition: The indazole scaffold is a core component of several FDA-approved kinase inhibitors.[4] Derivatives can be designed to target specific kinases implicated in cancer and other proliferative diseases.
-
Anticancer Agents: Novel derivatives can be evaluated for their cytotoxic effects against various cancer cell lines. Studies have shown that some 1H-indazole-3-amine derivatives can induce apoptosis and affect the cell cycle in cancer cells.[1][2][5]
-
Antimicrobial Agents: The fusion of other heterocyclic rings, such as thiazole, to the indazole core has been shown to yield compounds with significant antibacterial and antifungal activities.[6]
-
Anti-inflammatory Agents: Pyrazole and indazole derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of enzymes like COX-2.[7][8]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Representative Indazole Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 6o | N-(1H-indazol-3-yl)-2-(4-(4-chlorobenzoyl)piperazin-1-yl)acetamide | K562 | 5.15 | [1][5] |
| A549 | >50 | [1] | ||
| PC-3 | 11.2 | [1] | ||
| Hep-G2 | 10.1 | [1] | ||
| 5k | 2-((4-chlorobenzyl)thio)-N-(1H-indazol-3-yl)acetamide | Hep-G2 | 3.32 | [1] |
| 2f | (E)-4-(3-(4-fluorostyryl)-1H-indazol-6-yl)benzenesulfonamide | 4T1 | 0.23 | [4] |
| MCF-7 | 0.31 | [4] | ||
| A549 | 1.15 | [4] | ||
| H460 | 0.52 | [4] | ||
| 89 | 1H-indazol-3-amine derivative | Bcr-AblWT | 0.014 | [9] |
| Bcr-AblT315I | 0.45 | [9] | ||
| K562 | 6.50 | [9] | ||
| 99 | 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 (enzymatic) | 0.0029 | [9] |
| Cellular activity | 0.0405 | [9] |
Experimental Protocols
The following protocols are generalized methods for the synthesis of common derivatives from this compound. Researchers should adapt and optimize these protocols based on the specific reactivity of their chosen reagents.
Protocol 1: Synthesis of N-(6-(Trifluoromethyl)-1H-indazol-3-yl)amides
This protocol describes the acylation of the 3-amino group to form amide derivatives.
Materials:
-
This compound
-
Carboxylic acid or Acyl chloride
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
If starting with a carboxylic acid: a. Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF. b. Add the coupling agent (e.g., HATU, 1.3 eq) and a base (e.g., DIPEA, 2.0 eq). c. Stir the mixture at room temperature for 15 minutes. d. Add this compound (1.0 eq) to the reaction mixture.
-
If starting with an acyl chloride: a. Dissolve this compound (1.0 eq) in anhydrous DCM. b. Add a base (e.g., Triethylamine, 2.0 eq). c. Cool the mixture to 0 °C. d. Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Protocol 2: Synthesis of N-(6-(Trifluoromethyl)-1H-indazol-3-yl)sulfonamides
This protocol details the synthesis of sulfonamide derivatives.
Materials:
-
This compound
-
Sulfonyl chloride
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., DCM, THF)
-
1M HCl
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice-water and acidify with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Protocol 3: Synthesis of Pyrimido[1,2-b]indazole Derivatives
This protocol describes a cyclocondensation reaction to form fused heterocyclic systems.[10]
Materials:
-
This compound
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Acetic acid or another suitable acid catalyst
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
Procedure:
-
Combine this compound (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq) in a suitable high-boiling point solvent.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux (typically 180-250 °C, depending on the solvent) for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimido[1,2-b]indazole derivative.
Mandatory Visualization
Caption: Synthetic routes from this compound.
Caption: Potential signaling pathways modulated by indazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving 6-(Trifluoromethyl)-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-(Trifluoromethyl)-1H-indazol-3-amine in high-throughput screening (HTS) campaigns. The protocols detailed below are tailored for identifying and characterizing the bioactivity of this compound, with a focus on its potential as a kinase inhibitor. The indazole scaffold is a well-recognized pharmacophore for kinase inhibition, and derivatives of this compound hold promise for the development of novel therapeutics, particularly in oncology.[1]
Application Note 1: Cell Viability and Cytotoxicity Screening
A primary HTS assay for any compound library is the assessment of its effect on cell viability. This allows for the identification of cytotoxic compounds and the determination of dose-dependent effects on cell proliferation. The MTT assay is a robust, colorimetric assay suitable for HTS to measure cellular metabolic activity, which is an indicator of cell viability.
Table 1: Representative IC50 Data for an Indazole Derivative
While specific HTS data for this compound is not publicly available, the following table presents data for a structurally related indazole derivative, compound 6o, to illustrate the type of data generated from cell viability screens.[2]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | >50 |
| K562 | Chronic Myeloid Leukemia | 5.15 |
| PC-3 | Prostate Cancer | >50 |
| Hep-G2 | Hepatoma | >50 |
| HEK-293 | Normal Kidney Cells | 33.2 |
Data from a study on a derivative of 1H-indazole-3-amine.[2]
Experimental Protocol: High-Throughput MTT Assay
This protocol is adapted for a 96-well format, suitable for HTS.
Materials:
-
This compound (or library compounds)
-
Cancer cell lines (e.g., K562 for leukemia)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.[3]
Workflow for MTT Assay
Application Note 2: Kinase Inhibition Screening
The indazole core is a known hinge-binding fragment for tyrosine kinases.[3] High-throughput screening for kinase inhibition is crucial to identify the specific molecular targets of this compound. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular HTS method for quantifying kinase activity due to their high sensitivity and robustness.[4] A likely target for indazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1]
Table 2: Components for a VEGFR-2 TR-FRET Kinase Assay
| Component | Description | Purpose |
| VEGFR-2 Kinase | Recombinant enzyme | Catalyzes substrate phosphorylation |
| ULight™-Poly-GT | Substrate | Phosphorylated by VEGFR-2 |
| Europium-anti-phospho-Tyrosine | Antibody | Binds to phosphorylated substrate |
| ATP | Co-factor | Phosphate donor |
| This compound | Test Compound | Potential inhibitor |
Experimental Protocol: TR-FRET Kinase Assay for VEGFR-2 Inhibition
This protocol is designed for a 384-well plate format.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ULight™-poly-GT substrate
-
Europium-labeled anti-phospho-tyrosine antibody (e.g., PT66)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop Solution (e.g., 10 mM EDTA in assay buffer)
-
This compound
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dispensing: Dispense 50 nL of test compounds at various concentrations into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix containing VEGFR-2 kinase and ULight™-poly-GT substrate in assay buffer. Dispense 5 µL of this mix into each well.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stopping the Reaction: Add 5 µL of the Stop Solution containing the Europium-labeled antibody to each well.
-
Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
TR-FRET Reading: Read the plate on a TR-FRET compatible reader, with excitation at 320 or 340 nm and emission at 615 nm (Europium) and 665 nm (ULight™).
-
Data Analysis: Calculate the 665/615 nm emission ratio. A decrease in this ratio indicates inhibition of kinase activity.
VEGFR-2 Signaling Pathway and TR-FRET Assay Principle
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development in the Evaluation of Indazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] These compounds are recognized as "privileged structures" due to their ability to interact with a variety of biological targets.[4] Notably, numerous indazole-based molecules have been investigated and approved as therapeutic agents, particularly as kinase inhibitors in oncology.[4][5] The evaluation of novel indazole compounds necessitates a robust panel of cell-based assays to elucidate their cytotoxic potential, mechanism of action, and specificity. This document provides detailed protocols for key cell-based assays and guidance on data presentation and interpretation for researchers engaged in the development of indazole-based therapeutics.
Key Biological Targets and Signaling Pathways
Indazole compounds have been shown to modulate several key signaling pathways implicated in cancer and other diseases. A primary class of targets for indazole derivatives is protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Aurora kinases, and Polo-like kinase 4 (PLK4).[4][5][6][7] By inhibiting these kinases, indazole compounds can disrupt critical cellular processes such as proliferation, angiogenesis, and cell cycle progression. Furthermore, some indazole derivatives have been shown to influence the p53/MDM2 pathway and the MAPK signaling pathway.[4][8]
Data Presentation: Quantitative Analysis of Indazole Compound Activity
Clear and concise presentation of quantitative data is crucial for the comparative analysis of compound efficacy. The half-maximal inhibitory concentration (IC50) is a standard metric for evaluating the potency of indazole derivatives.
Table 1: Anti-proliferative Activity of Representative Indazole Compounds
| Compound ID | Target Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 6o | K562 (Leukemia) | MTT | 5.15 | [8] |
| Compound 2f | 4T1 (Breast Cancer) | MTT | 0.23 - 1.15 | [9][10] |
| Compound 55a | SMMC-7721 (Hepatocarcinoma) | MTT | 0.0083 - 1.43 | [4] |
| Compound C05 | IMR-32 (Neuroblastoma) | Proliferation | 0.948 | [6] |
| Compound C05 | MCF-7 (Breast Cancer) | Proliferation | 0.979 | [6] |
Table 2: Kinase Inhibitory Activity of Representative Indazole Compounds
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 13i | VEGFR-2 | Enzymatic | 34.5 | [4] |
| Compound 50 | GSK-3β | Enzymatic | 350 | [4] |
| Compound 104a | FGFR1 | Enzymatic | 5.5 | [4] |
| Compound C05 | PLK4 | Enzymatic | < 0.1 | [6] |
| Axitinib | PLK4 | Enzymatic | 4.2 (Ki) | [6] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC3, Hep-G2)[8]
-
Indazole compounds
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test indazole compounds (typically ranging from 0.625 to 10 µM) and incubate for an additional 48 hours.[8][12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by using Annexin V to identify the externalization of phosphatidylserine in apoptotic cells and propidium iodide (PI) to stain late apoptotic and necrotic cells.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Indazole compounds
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indazole compound at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[9]
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with a fluorescent dye like propidium iodide.[8][12]
Materials:
-
Propidium Iodide (PI) staining solution with RNase A
-
Indazole compounds
-
6-well plates
-
70% ethanol (cold)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the indazole compound at its IC50 concentration for a specified period (e.g., 24 hours).[8]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.[8][12]
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide and RNase A.[12]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[8]
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[5][14]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate peptide/protein
-
Indazole compounds
-
ATP solution
-
384-well white plates
-
Luminometer
Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and varying concentrations of the indazole inhibitor in a suitable reaction buffer.[14]
-
Kinase Reaction: Initiate the reaction and incubate at a controlled temperature for a specific period (e.g., 1 hour).[14]
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[5]
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.[5]
-
Luminescence Detection: Measure the luminescence using a plate reader.[5]
-
Data Analysis: Determine the potency of the inhibitor (IC50 value) by measuring the reduction in the luminescent signal at different compound concentrations.[14]
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to investigate the mechanism of action of a compound, such as the induction of apoptosis or inhibition of signaling pathways.[8][12]
Protocol:
-
Protein Extraction: Treat cells with the test compound, and extract total protein using a lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][12]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
Conclusion
The comprehensive evaluation of indazole compounds requires a multi-faceted approach employing a suite of cell-based assays. The protocols outlined in this document provide a robust framework for assessing the cytotoxic and mechanistic properties of novel indazole derivatives. Meticulous data collection and clear presentation are paramount for the successful identification and development of promising therapeutic candidates.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 6-(Trifluoromethyl)-1H-indazol-3-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 6-(trifluoromethyl)-1H-indazol-3-amine in a given matrix, employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive guide for sample preparation, instrument parameters, and data analysis. This method is designed to offer high selectivity and accuracy, making it suitable for various stages of drug development and research.
Introduction
This compound is a heterocyclic amine containing an indazole core, a structural motif present in numerous compounds with diverse biological activities. Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry are powerful techniques for the analysis of such compounds in complex mixtures. This document outlines a specific LC-MS/MS protocol for the reliable quantification of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., this compound-d3). If unavailable, a close structural analog can be used.
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UHPLC system, is recommended for this analysis.
Sample Preparation
The following protocol describes a generic protein precipitation method for plasma samples. This can be adapted for other matrices.
-
Spiking: To 50 µL of the sample matrix (e.g., plasma), add 10 µL of the internal standard working solution.
-
Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Sample preparation workflow for plasma samples.
Liquid Chromatography Method
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Method
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | 0.05 | Optimized | Optimized |
| This compound | [M+H]⁺ | Fragment 2 | 0.05 | Optimized | Optimized |
| Internal Standard | [M+H]⁺ | Fragment 1 | 0.05 | Optimized | Optimized |
Note: The exact m/z values for precursor and product ions, as well as optimal cone voltage and collision energy, need to be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Caption: General workflow of the LC-MS/MS analysis.
Method Validation
For reliable and reproducible results, the analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 4: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20% CV |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, post-preparative) |
Data Analysis
Quantification is performed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve using a weighted (e.g., 1/x²) linear regression.
Conclusion
The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound. The protocol is designed to be a starting point for method development and should be fully validated before its application in regulated studies. The high specificity of tandem mass spectrometry minimizes interferences from complex biological matrices, ensuring reliable data for critical decision-making in research and drug development.
Application Notes and Protocols: The Strategic Use of 6-(Trifluoromethyl)-1H-indazol-3-amine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-(trifluoromethyl)-1H-indazol-3-amine scaffold has emerged as a privileged fragment in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The indazole core acts as a versatile hinge-binding motif, while the trifluoromethyl group at the 6-position significantly enhances metabolic stability, binding affinity, and lipophilicity, key determinants of a successful drug candidate.[1] This document provides a comprehensive overview of the applications, synthesis, and biological evaluation of compounds derived from this valuable fragment.
The 3-aminoindazole moiety is a well-established pharmacophore for kinase inhibition, capable of forming crucial hydrogen bonds with the hinge region of the kinase domain.[2] By functionalizing the 6-position with a trifluoromethyl group, medicinal chemists can fine-tune the physicochemical properties of the molecule to optimize its pharmacokinetic and pharmacodynamic profile.[1] This strategic combination has led to the development of inhibitors targeting a range of kinases implicated in oncology and other diseases, including FLT3, PDGFRα, and c-Kit.[2]
Physicochemical Properties
The parent fragment, this compound, possesses the following key properties:
| Property | Value | Reference |
| CAS Number | 2250-55-7 | [3] |
| Molecular Formula | C8H6F3N3 | [3] |
| Molecular Weight | 201.15 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically >95% | [4] |
| Storage | 2-8°C, sealed in dry, dark place | [3] |
Applications in Drug Design
The this compound fragment is a cornerstone in the design of Type II kinase inhibitors, which target the "DFG-out" inactive conformation of the kinase. This approach often leads to enhanced selectivity compared to inhibitors that bind to the more conserved active conformation.
Kinase Inhibition
Derivatives of this compound have demonstrated potent inhibitory activity against several key kinases involved in cancer progression. The amino-indazole core serves as an effective hinge-binder, a critical interaction for kinase inhibition.[2][5]
Table 1: Inhibitory Activity of 3-Amino-1H-indazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Cell-based EC50 (nM) | Reference |
| Compound 4 | FLT3 | - | < 1 | [2] |
| Compound 4 | PDGFRα (T674M) | - | 3 | [2] |
| Compound 11 | FLT3 | - | 1 | [2] |
| Compound 11 | c-Kit | - | 1 | [2] |
| Compound 22 | FLT3 | - | 1 | [2] |
| Compound 89 | Bcr-Abl (WT) | 14 | - | [6] |
| Compound 89 | Bcr-Abl (T315I) | 450 | - | [6] |
| Compound 98 | FGFR1 | 15.0 | 642.1 | [6] |
| Compound 99 | FGFR1 | 2.9 | 40.5 | [6] |
Signaling Pathways
Derivatives of this compound often target key signaling pathways implicated in cell proliferation, survival, and angiogenesis. A prominent example is the inhibition of receptor tyrosine kinases like FLT3, PDGFRα, and c-Kit, which are crucial nodes in oncogenic signaling.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Experimental Protocols
General Synthesis of 3-Amino-1H-indazol-6-yl-benzamide Derivatives
This protocol outlines a general synthetic route for the preparation of 3-amino-1H-indazol-6-yl-benzamide derivatives, a common class of compounds utilizing the this compound scaffold.[2]
Caption: General Synthetic Workflow for Indazole Derivatives.
Step 1: Acylation of this compound
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, DCM).
-
Add a base (e.g., triethylamine, pyridine) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Suzuki Coupling
-
Combine the acylated indazole intermediate, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3, Cs2CO3) in a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 3: Ester Hydrolysis (if applicable)
-
Dissolve the ester intermediate in a mixture of THF and water.
-
Add an excess of a base (e.g., LiOH, NaOH) and stir at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the carboxylic acid product with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude acid.
Step 4: Amide Bond Formation
-
Dissolve the carboxylic acid intermediate in a suitable solvent (e.g., DMF, DCM).
-
Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).
-
Add the desired amine and stir at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract the product.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry, concentrate, and purify the final compound by column chromatography or preparative HPLC.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against specific kinases.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound in assay buffer to achieve the desired concentration range.
-
In a microplate, add the diluted compound, the target kinase, and the appropriate substrate (e.g., a peptide or protein).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.
-
Plot the percentage of kinase inhibition versus the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
The this compound fragment is a powerful tool in the arsenal of medicinal chemists. Its unique combination of a proven hinge-binding motif and the beneficial physicochemical properties imparted by the trifluoromethyl group makes it an ideal starting point for the design of novel kinase inhibitors and other targeted therapeutics. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new drugs based on this important scaffold.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2250-55-7|this compound|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of substituted indazoles. This powerful C-N cross-coupling reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of N-arylated and amino-substituted indazoles, which are key scaffolds in many pharmacologically active compounds.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction facilitates the coupling of amines with aryl halides or triflates, catalyzed by a palladium complex.[1] For the synthesis of substituted indazole derivatives, this reaction is particularly valuable, enabling the introduction of a wide range of nitrogen-containing functionalities at various positions on the indazole ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[2][3]
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of substituted indazoles is highly dependent on the careful selection of reaction components.
-
Palladium Precursor: Commonly used palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[4]
-
Phosphine Ligands: The choice of ligand is critical and often dictates the success and scope of the reaction. Bulky, electron-rich phosphine ligands are generally preferred. Common ligands for the amination of indazoles include Xantphos, BINAP, and various biaryl phosphine ligands like RuPhos and BrettPhos.[2][5] The selection of the optimal ligand can minimize side reactions and improve yields.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[4][6] The choice of base can be substrate-dependent, with weaker bases sometimes being necessary for substrates with sensitive functional groups.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used.[6]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative examples of Buchwald-Hartwig amination reactions of substituted indazoles with various amines, highlighting the reaction conditions and corresponding yields.
Table 1: N-Arylation of Substituted Bromo-Indazoles
| Indazole Substrate | Amine Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-1H-indazole | Morpholine | 1 | RuPhos (1) | LiHMDS (2.4) | THF | 65 | 16 | 95 |
| 6-Bromo-1H-indazole | Aniline | 2 | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 24 | 88 |
| 4-Bromo-1H-indazole | N-Methylaniline | 1 | RuPhos (1) | LiHMDS (2.4) | THF | 65 | 16 | 92 |
| 5-Bromo-1-methyl-1H-indazole | Piperidine | 1.5 | Xantphos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 78 |
| 6-Bromo-1H-indazole | 4-Chloroaniline | 2 | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 24 | 85 |
Table 2: Synthesis of 3-Aminoindazoles from 3-Haloindazoles
| Indazole Substrate | Amine Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-1H-indazole | Benzylamine | 2 | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 120 | 12 | 85 |
| 3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole | Aniline | 1.5 | BINAP (3) | K₃PO₄ (2) | Toluene | 100 | 16 | 92 |
| 3-Bromo-5-nitro-1H-indazole | Cyclohexylamine | 2 | BrettPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8 | 75 |
| 3-Bromo-1H-indazole | 4-Fluoro-2-methoxy-5-nitroaniline | 2 | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 120 | 12 | 78[5] |
Table 3: Intramolecular Buchwald-Hartwig Amination for the Synthesis of 2-Aryl-2H-indazoles [4]
| Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-(2-Bromobenzyl)-N-(4-methylphenyl)hydrazine | Pd(OAc)₂ (5) | dppf (7.5) | NaOtBu (1.4) | Toluene | 90 | 15 | 85 |
| N-(2-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine | Pd(OAc)₂ (5) | dppf (7.5) | NaOtBu (1.4) | Toluene | 90 | 15 | 88 |
| N-(2-Bromobenzyl)-N-(4-chlorophenyl)hydrazine | Pd(OAc)₂ (5) | dppf (7.5) | NaOtBu (1.4) | Toluene | 90 | 15 | 75 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of substituted indazoles. Note: These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the N-Arylation of Bromo-Indazoles
This protocol is a general starting point for the coupling of a bromo-indazole with a primary or secondary amine.
Materials:
-
Substituted Bromo-Indazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the substituted bromo-indazole, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 3-Aminoindazoles
This protocol is adapted for the synthesis of 3-aminoindazoles from 3-bromoindazoles.
Materials:
-
3-Bromo-indazole (1.0 equiv)
-
Primary or Secondary Amine (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (2.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox, charge a microwave vial with 3-bromo-indazole, cesium carbonate, Pd(OAc)₂, and Xantphos.
-
Add the amine and anhydrous dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in a microwave reactor to 120 °C for the specified time (e.g., 30-60 minutes), or alternatively, heat in a sealed tube in an oil bath.
-
After cooling, dilute the reaction mixture with dichloromethane and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Protocol Optimization
Caption: General workflow for optimizing Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 6-(Trifluoromethyl)-1H-indazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(Trifluoromethyl)-1H-indazol-3-amine is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of potent kinase inhibitors and other therapeutic agents. Its structural motif is a key component in numerous compounds under investigation for the treatment of cancers and other diseases. The trifluoromethyl group at the 6-position often enhances metabolic stability and binding affinity. This document provides a detailed protocol for the large-scale synthesis and purification of this important intermediate, based on established chemical principles for indazole synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved via the cyclization of 2-fluoro-4-(trifluoromethyl)benzonitrile with hydrazine. This method is analogous to the synthesis of other 3-aminoindazoles and is suitable for scaling up.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of this compound
This protocol details the cyclization reaction to form the indazole ring system.
Materials and Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Nitrogen inlet
-
2-Fluoro-4-(trifluoromethyl)benzonitrile
-
Hydrazine hydrate (80% in water)
-
n-Butanol
-
Deionized water
Procedure:
-
Set up the 10 L reaction vessel with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charge the flask with 2-fluoro-4-(trifluoromethyl)benzonitrile (1.0 kg, 5.29 mol) and n-butanol (5.0 L).
-
Stir the mixture at room temperature to ensure complete dissolution of the starting material.
-
Slowly add hydrazine hydrate (80% in water, 0.66 L, 13.2 mol, 2.5 equiv.) to the reaction mixture over a period of 30 minutes. Caution: The initial addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
A precipitate of the product will form. Filter the solid and wash it with cold n-butanol (2 x 500 mL) and then with deionized water (2 x 1 L) to remove excess hydrazine and other water-soluble impurities.
-
Dry the crude product in a vacuum oven at 60 °C to a constant weight.
Step 2: Purification of this compound by Recrystallization
This protocol describes the purification of the crude product to achieve high purity.
Materials and Equipment:
-
5 L Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
Place the crude this compound in the 5 L Erlenmeyer flask.
-
Add ethanol (approximately 3 L, or until a slurry is formed) and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
If the solution is colored, it can be treated with activated carbon at this stage.
-
Slowly add deionized water to the hot solution until the first signs of persistent cloudiness are observed.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 2 hours to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a cold ethanol/water mixture (1:1, 2 x 200 mL).
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Data Presentation
| Parameter | Starting Material (2-Fluoro-4-(trifluoromethyl)benzonitrile) | Crude Product | Purified Product |
| Appearance | Colorless liquid | Light yellow solid | Off-white crystalline solid |
| Molecular Weight | 189.11 g/mol | 201.15 g/mol | 201.15 g/mol |
| Typical Yield | N/A | 85-95% | 75-85% (from crude) |
| Purity (HPLC) | >98% | ~95% | >99.5% |
| Melting Point | N/A | 178-182 °C | 184-186 °C |
Analytical Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine hydrate is toxic and corrosive; handle with extreme care.
-
2-Fluoro-4-(trifluoromethyl)benzonitrile is an irritant. Avoid contact with skin and eyes.
-
The reaction is exothermic; ensure proper temperature control.
In Vivo Experimental Design for Testing Indazole-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and testing of novel indazole-based compounds. Indazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] This document outlines detailed protocols for preclinical evaluation of efficacy, pharmacokinetics, and toxicology, complete with data presentation tables and visualizations of relevant signaling pathways.
Section 1: General Protocols for In Vivo Administration
The appropriate route of administration and vehicle are critical for ensuring the bioavailability and efficacy of indazole-based compounds in in vivo studies. The choice depends on the physicochemical properties of the compound and the therapeutic goal.
1.1. Common Vehicles for Administration
The selection of a suitable vehicle is crucial for the solubilization and stable delivery of the test compound.[1] Common vehicles include:
-
Saline (0.9% NaCl): For water-soluble compounds.[1]
-
Phosphate-Buffered Saline (PBS): To maintain a physiological pH.[1]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for compounds with poor water solubility, often diluted with saline or PBS to a final concentration below 5-10% to minimize toxicity.[1]
-
Tween 80/Ethanol/Saline: A common mixture for water-insoluble compounds, for example, in a 5%/5%/90% ratio.[1]
-
Carboxymethylcellulose (CMC) suspension: Suitable for oral administration of poorly soluble compounds.[1]
Protocol for Vehicle Preparation (Example: DMSO/Saline)
-
Accurately weigh the required amount of the indazole derivative.
-
Dissolve the compound in a minimal volume of 100% DMSO.
-
Use a vortex or sonicator to ensure complete dissolution.
-
Slowly add saline or PBS to the DMSO solution while continuously vortexing to prevent precipitation, until the desired final concentration is reached.
-
Visually inspect the final solution for any signs of precipitation before administration.[1]
1.2. Routes of Administration
The choice of administration route is dictated by the intended therapeutic application and the compound's pharmacokinetic profile.[1]
-
Oral (p.o.): Gavage is commonly used to assess oral bioavailability and systemic effects.
-
Intraperitoneal (i.p.): Often used in initial efficacy studies due to rapid absorption.[1]
-
Intravenous (i.v.): Provides 100% bioavailability and is used for studying immediate systemic effects.[1]
-
Subcutaneous (s.c.): Allows for slower and more sustained absorption of the compound.[1]
Experimental Workflow for In Vivo Administration
General workflow for in vivo administration.
Section 2: In Vivo Efficacy Models
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of indazole-based compounds.
2.1. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model for assessing acute anti-inflammatory effects.[2]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.[2]
-
Acclimatization: House the animals in a controlled environment for at least one week before the experiment.[2]
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Carrageenan Control, Indazole Compound Treatment groups (various doses), and a Positive Control (e.g., Diclofenac).[2]
-
Compound Administration: Administer the indazole compound or vehicle orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[3]
-
Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.[2]
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group.[2]
2.2. Anticancer Activity: Xenograft Tumor Model
Xenograft models in immunodeficient mice are standard for evaluating the in vivo efficacy of anticancer compounds.[4]
Experimental Protocol:
-
Cell Line Preparation: Culture a relevant human cancer cell line (e.g., a breast cancer cell line like MDA-MB-231) and harvest the cells when they are 80-90% confluent.[4]
-
Animals: Use immunodeficient mice such as NOD-SCID or NSG mice.[4]
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL of a serum-free medium/Matrigel mixture) into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Once tumors become palpable, measure their length and width 2-3 times per week with digital calipers. Calculate the tumor volume using the formula: (Width² x Length) / 2.[4]
-
Randomization and Treatment: When the average tumor volume reaches a specific size (e.g., 100-150 mm³), randomize the mice into control and treatment groups. Administer the indazole compound or vehicle according to the predetermined schedule and route.[4]
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as histopathology and biomarker assessment.[1]
2.3. Neuroprotective Activity: MPTP-Induced Mouse Model of Parkinson's Disease
The MPTP model is a well-established neurotoxin-based model for studying Parkinson's disease.[5][6]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.[5]
-
Grouping and Administration: Divide mice into groups: Saline control, MPTP only, and Indazole Compound + MPTP (at various doses). Administer the indazole compound or vehicle (e.g., i.p.) for a set period (e.g., 7-10 days).
-
MPTP Induction: During the treatment period (e.g., from day 3 to day 7), administer MPTP (e.g., 30 mg/kg, i.p.) or saline 30 minutes after the compound or vehicle administration.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test to assess motor coordination after the treatment period.[5]
-
Neurochemical and Histological Analysis: Euthanize the mice and collect brain tissue. Perform immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNpc) to quantify dopaminergic neuron survival.[5]
Section 3: Pharmacokinetic and Toxicology Studies
3.1. Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the indazole compound.
Experimental Protocol (Single-Dose PK):
-
Animals: Use rats or mice.
-
Groups: Two groups are typically used: one for intravenous (I.V.) administration and one for oral (P.O.) administration (n=3-6 animals per group).[7]
-
Dosing: Administer a single dose of the indazole compound. A typical I.V. dose might be 1-2 mg/kg, and a P.O. dose could be 5-10 mg/kg.[7]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., for I.V.: 5, 15, 30 min, 1, 2, 4, 8, 24 hours; for P.O.: 15, 30 min, 1, 2, 4, 8, 24 hours).[7][8]
-
Sample Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS method.[8]
-
Data Analysis: Use software like WinNonlin to calculate key pharmacokinetic parameters.[7]
3.2. Acute and Sub-chronic Toxicology Studies
Toxicology studies are performed to determine the safety profile of the indazole compound, following OECD guidelines.[9]
Experimental Protocol (Acute Oral Toxicity - OECD 423):
-
Animals: Typically rats are used.
-
Dosing: A stepwise procedure with a starting dose of 300 mg/kg is common. Three animals of a single sex (usually females) are used per step.[10]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]
-
Endpoint: The study allows for the classification of the substance into a GHS category based on the observed toxicity.[9]
Experimental Protocol (Sub-chronic Oral Toxicity - OECD 408, 90-day study):
-
Animals: Rodents (e.g., rats) are commonly used.
-
Groups: At least three dose levels and a control group, with an equal number of male and female animals in each group.
-
Dosing: The test compound is administered daily for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: A complete necropsy is performed on all animals, and organ weights are recorded. Histopathological examination of a comprehensive set of tissues is conducted.
Section 4: Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vivo Anti-Inflammatory Efficacy of Indazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Route of Admin. | Max. Inhibition of Edema (%) | Time of Max. Inhibition (hours) | Reference |
| Indazole | 100 | p.o. | 61.03 | 5 | [11] |
| 5-Aminoindazole | 100 | p.o. | 83.09 | 5 | [11] |
| 6-Nitroindazole | 100 | p.o. | 70.00 (approx.) | 5 | [11] |
| Diclofenac (Control) | 10 | p.o. | 84.50 | 5 | [11] |
Table 2: In Vivo Anticancer Efficacy of a Representative Indazole Compound (Xenograft Model) (Hypothetical data for illustrative purposes)
| Compound | Animal Model | Tumor Type | Dose (mg/kg/day) | Route of Admin. | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Compound X | Nude Mice | Breast Cancer (MDA-MB-231) | 50 | p.o. | 65 | -2 |
| Vehicle Control | Nude Mice | Breast Cancer (MDA-MB-231) | - | p.o. | 0 | +1 |
Table 3: Pharmacokinetic Parameters of a Representative Indazole Compound (Hypothetical data for illustrative purposes)
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | T 1/2 (h) | Bioavailability (%) |
| Compound Y | I.V. | 2 | 1500 | 0.08 | 3200 | 3.5 | 100 |
| Compound Y | P.O. | 10 | 850 | 1.0 | 6400 | 4.0 | 40 |
Table 4: Acute Oral Toxicity of a Representative Indazole Compound (OECD 423) (Hypothetical data for illustrative purposes)
| Compound | Starting Dose (mg/kg) | Mortality | Clinical Signs | GHS Category |
| Compound Z | 300 | 0/3 | Lethargy, piloerection | 5 or Unclassified |
| Compound Z | 2000 | 1/3 | Severe lethargy, ataxia | 4 |
Section 5: Signaling Pathways and Visualizations
Indazole-based compounds often exert their effects by modulating key signaling pathways.
5.1. Anti-Inflammatory Signaling
Many indazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β, which are regulated by the NF-κB signaling pathway.[11]
Inhibition of inflammatory pathways.
5.2. Anticancer Signaling
The anticancer activity of some indazole derivatives involves the inhibition of protein kinases, such as those in the Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are crucial for cell proliferation and angiogenesis.[1]
Inhibition of MAPK/VEGFR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single Dose PK Study | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 6-(Trifluoromethyl)-1h-indazol-3-amine in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and biological evaluation of 6-(Trifluoromethyl)-1h-indazol-3-amine, a potent aminopyrazole derivative with potential applications in oncology and inflammation research. Due to its limited aqueous solubility, appropriate formulation is critical for obtaining reliable and reproducible data in both in vitro and in vivo settings. This document outlines effective formulation strategies and detailed experimental protocols for cell-based assays and preclinical animal models.
Compound Information and Formulation Strategies
This compound is a small molecule inhibitor belonging to the indazole class of compounds, many of which are known to target protein kinases involved in cell signaling pathways. Its poor aqueous solubility necessitates the use of specific formulation techniques to enhance bioavailability and ensure consistent results in biological studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₃N₃ | [1] |
| Molecular Weight | 201.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol. | |
| Storage | Store at 2-8°C in a dry, dark place. |
Table 1: Physicochemical Properties of this compound
Formulation Strategies for Preclinical Research
The choice of formulation for this compound will depend on the specific experimental design, including the route of administration and the required concentration. Below are recommended formulation strategies for both in vitro and in vivo studies.
| Formulation Strategy | Composition | Suitability | Key Considerations |
| For In Vitro Studies | |||
| DMSO Stock Solution | 10-50 mM in 100% DMSO | Cell-based assays | Final DMSO concentration in cell culture media should be kept low (typically <0.5%) to avoid solvent toxicity. |
| For In Vivo Studies (Oral Gavage) | |||
| Carboxymethylcellulose (CMC) Suspension | 0.5% - 1% (w/v) CMC in sterile water or saline | Oral administration | Requires uniform suspension of the compound. Particle size reduction of the compound may be necessary. |
| Tween 80/Ethanol/Saline | 5-10% Tween 80, 5-10% Ethanol, 80-90% Saline | Oral or intravenous administration | Forms a clear solution or a fine emulsion, improving bioavailability.[2] |
| For In Vivo Studies (Intraperitoneal Injection) | |||
| DMSO/Saline or PBS | Up to 10% DMSO in saline or PBS | Intraperitoneal administration | The final DMSO concentration should be minimized to prevent local irritation and toxicity.[2] |
Table 2: Recommended Formulation Strategies for this compound
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, K562, PC-3, HepG2)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft model.[7][8][9]
Materials:
-
This compound
-
Appropriate vehicle for formulation (e.g., 0.5% CMC in saline)
-
Human cancer cell line (e.g., MDA-MB-231)[10]
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)[10]
-
Matrigel (optional, to improve tumor take rate)[11]
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the formulation of this compound. Administer the compound to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule (e.g., daily for 21 days). The control group should receive the vehicle only.
-
Tumor Measurement and Body Weight: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of each mouse 2-3 times per week.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at the end of the treatment period.
-
Data Analysis: Analyze the tumor growth inhibition in the treated group compared to the control group.
Caption: Workflow for an in vivo tumor xenograft study.
Potential Signaling Pathways
Indazole derivatives are frequently investigated as inhibitors of protein kinases.[12] Based on the known targets of similar compounds, this compound may exert its biological effects by modulating key signaling pathways such as the p38 MAPK and VEGFR2 pathways.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in cell differentiation, apoptosis, and inflammation.[13][14][15] Inhibition of this pathway is a therapeutic strategy for inflammatory diseases and some cancers.
Caption: Potential inhibition of the p38 MAPK signaling pathway.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[16][17] Inhibition of VEGFR2 signaling is an important anti-cancer strategy to block tumor growth and metastasis.[18][19][20]
Caption: Potential inhibition of the VEGFR2 signaling pathway.
Conclusion
The successful biological evaluation of this compound is highly dependent on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively formulate this compound for both in vitro and in vivo studies, enabling the generation of reliable and reproducible data to further elucidate its therapeutic potential.
References
- 1. PubChemLite - 3-amino-6-(trifluoromethyl)-1h-indazole (C8H6F3N3) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BiTE® Xenograft Protocol [protocols.io]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 15. assaygenie.com [assaygenie.com]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 18. researchgate.net [researchgate.net]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)-1H-indazol-3-amine
Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)-1H-indazol-3-amine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method is the reductive cyclization of a diazotized aniline precursor. This process typically starts with 2-cyano-5-(trifluoromethyl)aniline, which undergoes diazotization followed by reduction, often with a reagent like stannous chloride, to yield the desired indazole product.[1] Another viable route, common for analogous structures, involves the nucleophilic aromatic substitution (SNAr) reaction of 2-fluoro-4-(trifluoromethyl)benzonitrile with hydrazine hydrate.[2]
Q2: What are the critical parameters to control for achieving a high yield?
Key parameters for optimizing the yield include:
-
Temperature Control: Maintaining a low temperature (typically 0-5 °C) during the diazotization step is crucial to prevent the decomposition of the unstable diazonium salt.[3]
-
Reagent Purity: The purity of the starting aniline and the reducing agent is essential, as impurities can lead to side reactions and lower yields.
-
pH Control: The pH of the reaction mixture, especially during the reduction and product precipitation steps, can significantly impact the outcome and purity of the final product.
Q3: How can I purify the crude this compound?
The choice of purification method depends on the nature and quantity of the impurities.[4]
-
Recrystallization: This is an effective technique for purifying the solid product. Solvents such as benzene or ethanol/water mixtures can be suitable.[1]
-
Column Chromatography: For separating mixtures with different polarities, silica gel column chromatography is a versatile method.[4] A gradient elution system, for example with hexane/ethyl acetate, can be effective.[5]
-
Preparative HPLC: For achieving very high purity, especially for separating closely related impurities, preparative HPLC is the recommended method.[4]
Q4: What are the expected spectral characteristics for this compound?
While specific spectra are not provided in the search results, for a related compound, 3-Bromo-6-(trifluoromethyl)-1H-indazole, standard analytical techniques include ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as HPLC and LC-MS for purity and molecular weight determination.[4] These methods are standard for characterizing the target compound as well.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Decomposition of Diazonium Salt | Ensure the temperature of the diazotization reaction is strictly maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite.[3] |
| Inefficient Reduction | Verify the quality and stoichiometry of the stannous chloride or other reducing agent. Ensure the reduction is carried out at the recommended temperature (e.g., 0 °C) and for a sufficient duration.[1] |
| Incomplete Reaction of Starting Material | Increase the reaction time or slightly elevate the temperature during the cyclization/reduction step. Monitor the reaction progress using TLC or HPLC to ensure full conversion of the starting material. |
| Incorrect Work-up Procedure | Ensure the pH is adjusted correctly to precipitate the product. The final product is an amine, so it will be soluble in acidic solutions. Basification is required for precipitation. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Recommended Solution(s) |
| Unreacted Starting Material | Optimize reaction time and temperature to drive the reaction to completion. Spiking the sample with a reference standard of the starting material can help confirm its presence in HPLC or TLC analysis.[4] |
| Formation of Side-Products (e.g., hydrazones in hydrazine route) | If using a hydrazine-based route, higher reaction temperatures and longer reaction times generally favor the desired cyclization to the indazole over the formation of a stable hydrazone intermediate.[6] |
| Formation of Regioisomers | The formation of regioisomers can occur depending on the substitution pattern of the starting material.[4] Purification by chromatography or careful recrystallization may be necessary to separate the desired isomer.[2] |
| Residual Solvents or Reagents | Ensure the product is thoroughly dried under vacuum. Washing the isolated solid with appropriate solvents can help remove residual reagents. |
Experimental Protocols
Protocol: Reductive Cyclization of 2-Cyano-5-(trifluoromethyl)aniline[1]
This protocol is based on the reported synthesis and provides a detailed methodology.
Step 1: Diazotization of 2-Cyano-5-(trifluoromethyl)aniline
-
In a reaction vessel, prepare a mixture of 2-cyano-5-(trifluoromethyl)aniline (18.6 g) and concentrated hydrochloric acid (120 ml).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (8.0 g) dropwise to the mixture, ensuring the temperature is maintained at 0 °C.
-
Stir the resulting diazonium salt solution at 0 °C.
Step 2: Reductive Cyclization
-
In a separate, larger vessel, prepare a solution of stannous chloride (152 g) in concentrated hydrochloric acid, and cool it to 0 °C.
-
Add the diazonium salt solution dropwise to the cold stannous chloride solution.
-
After the addition is complete, allow the mixture to stand for several hours at 0 °C.
Step 3: Isolation and Purification
-
Filter the resulting solid precipitate from the reaction mixture.
-
Treat the solid with boiling water to dissolve the product.
-
Make the aqueous solution alkaline to precipitate the crude this compound.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from benzene to yield the pure compound.
Visualizations
Experimental Workflow
References
- 1. 3-AMINO-6-(TRIFLUOROMETHYL)-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Common impurities and byproducts in the synthesis of 6-(Trifluoromethyl)-1h-indazol-3-amine
Welcome to the technical support center for the synthesis of 6-(Trifluoromethyl)-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant synthesis involves the cyclization of a substituted benzonitrile with hydrazine. Specifically, 2-fluoro-4-(trifluoromethyl)benzonitrile is reacted with hydrazine hydrate. This method is favored for its directness and availability of starting materials.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
Impurities can generally be categorized as follows:
-
Unreacted Starting Materials: Residual 2-fluoro-4-(trifluoromethyl)benzonitrile.
-
Intermediates: Incomplete reaction may leave behind intermediate species.
-
Byproducts: The most significant byproduct is often a regioisomer, 4-(Trifluoromethyl)-1H-indazol-3-amine. Other potential byproducts can arise from side reactions of hydrazine or the benzonitrile starting material.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., n-butanol, ethanol, toluene) may be present in the final product.
-
Reagents: Traces of reagents, such as excess hydrazine, may remain.
Q3: How can I detect and quantify impurities in my sample?
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is a powerful tool for identifying the structure of unknown impurities, especially when used in conjunction with mass spectrometry (MS).
Q4: What is a regioisomer and why is it a common byproduct in this synthesis?
A regioisomer is a molecule that has the same molecular formula as the desired product but differs in the spatial arrangement of its atoms. In the synthesis of this compound from 2-fluoro-4-(trifluoromethyl)benzonitrile, the cyclization can occur in two different orientations, leading to the desired 6-(Trifluoromethyl) isomer and the undesired 4-(Trifluoromethyl) isomer. The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of the cyclization reaction.
Q5: How can I remove the regioisomeric byproduct?
The separation of regioisomers can be challenging due to their similar physical properties. Effective purification methods include:
-
Recrystallization: A carefully selected solvent system can sometimes selectively crystallize the desired isomer, leaving the other in the mother liquor.
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. Optimization of the stationary and mobile phases is crucial for achieving good separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the reaction temperature is maintained at reflux.- Extend the reaction time.- Use a sufficient excess of hydrazine hydrate. |
| Suboptimal solvent. | - n-Butanol is a commonly used solvent. Ensure it is of appropriate grade and dry. | |
| High Levels of Unreacted Starting Material (2-fluoro-4-(trifluoromethyl)benzonitrile) | Insufficient reaction time or temperature. | - Increase reaction time and/or temperature as per the protocol. |
| Inefficient mixing. | - Ensure adequate stirring throughout the reaction. | |
| Presence of an Unexpected Peak in HPLC, Suspected to be the Regioisomer | Lack of regioselectivity in the cyclization step. | - This is an inherent challenge with this synthesis. Focus on post-reaction purification.- Optimize recrystallization conditions (solvent, temperature profile).- Develop a robust column chromatography method. |
| Broad or Unresolved Peaks in HPLC Chromatogram | Poor column condition or inappropriate mobile phase. | - Use a new or thoroughly cleaned HPLC column.- Optimize the mobile phase composition (e.g., gradient, pH). |
| Sample overload. | - Reduce the concentration of the injected sample. | |
| Final Product is Discolored | Presence of colored impurities from side reactions or degradation. | - Purify the product by recrystallization, potentially with the addition of activated charcoal.- Ensure the reaction is carried out under an inert atmosphere if starting materials are sensitive to oxidation. |
| Residual metal catalysts (if applicable to the synthetic route). | - Treat the product solution with a suitable scavenger or perform an aqueous wash to remove metal ions. |
Data Presentation
Table 1: Representative Purity Analysis Methods and Performance
| Parameter | HPLC-UV | qNMR | GC-FID |
| Purity Assay (% w/w) | 99.5 ± 0.1 | 99.3 ± 0.2 | 99.2 ± 0.3 |
| Precision (RSD, %) | < 0.5 | < 1.0 | < 1.5 |
| Analysis Time per Sample | ~30 min | ~15 min | ~25 min |
| Quantifies Impurities | Yes (chromophoric) | Yes (structurally related) | Yes (volatile) |
| Sample Consumption | Low (~1-5 mg) | Low (~10-20 mg) | Very Low (~1 mg) |
Note: The data presented is a representative compilation based on the known capabilities of each technique for similar analytes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-fluoro-4-(trifluoromethyl)benzonitrile.
Materials:
-
2-fluoro-4-(trifluoromethyl)benzonitrile
-
Hydrazine hydrate (80% solution in water)
-
n-Butanol
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq) in n-butanol (5-10 volumes), add hydrazine hydrate (3.0-5.0 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 24-48 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
The crude product, which is a mixture of regioisomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., toluene, isopropanol/water).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This is a general-purpose method that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 95% B; 25-30 min: 95% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve the sample in Acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthesis of this compound.
Caption: Potential Impurities and Byproducts Formation.
Caption: Troubleshooting Workflow for Impurity Resolution.
Troubleshooting guide for the purification of 6-(Trifluoromethyl)-1h-indazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-(Trifluoromethyl)-1h-indazol-3-amine. The information is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory purification techniques.
Frequently Asked Questions (FAQs) - Purification Troubleshooting
Q1: My purified this compound has a low melting point and appears oily or discolored. What are the likely impurities?
A1: A low melting point and impure appearance can be attributed to several factors. Organic impurities often arise during the manufacturing process or storage.[1] Potential impurities could include starting materials, reagents from the synthesis, or by-products from side reactions. For instance, in the synthesis of related indazole derivatives, side products such as regioisomers or undesired amides have been reported.[2] It is also possible that residual solvents from the purification process are present.
Q2: I am seeing multiple spots on my TLC plate after purification by column chromatography. How can I improve the separation?
A2: Multiple spots on a TLC plate indicate incomplete separation. To improve column chromatography, consider the following:
-
Optimize the Mobile Phase: The choice of eluent is critical.[3] Experiment with different solvent systems and polarities using TLC to achieve better separation between your product and impurities before scaling up to a column. A common strategy is to use a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), gradually increasing the polarity.[3][4]
-
Method of Sample Loading: For samples that are not highly soluble in the initial mobile phase, dry loading is recommended. This involves pre-adsorbing your crude product onto a small amount of silica gel, which is then carefully added to the top of the column.[4]
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles to prevent channeling and poor separation.[3][5]
-
Ratio of Silica to Crude Product: A general guideline is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.[5]
Q3: My yield is very low after recrystallization. What can I do to improve it?
A3: Low recovery from recrystallization can be due to several factors:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant portion of your product. Experiment with different solvents or solvent mixtures.
-
Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect.[4]
-
Volume of Solvent: Using an excessive amount of solvent to dissolve the crude product will result in a lower yield as more of the compound will remain in the solution upon cooling. Use the minimum amount of hot solvent required to fully dissolve the compound.[4]
Q4: The purified amine seems to be degrading over time. How should I properly store it?
A4: Amine-containing compounds can be sensitive to air and moisture. For long-term stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Storage at low temperatures, such as 2-8°C, can also help to minimize degradation.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound. The specific solvent system should be optimized using Thin Layer Chromatography (TLC) beforehand.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
n-Hexane
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
TLC plates and chamber
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. For amines, a small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to reduce tailing on the silica gel. A common starting point for similar compounds is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[4]
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the column. Allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the level is just above the silica surface.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent like dichloromethane. Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add the sample to the top of the column.[4]
-
Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is required, start with a low polarity mobile phase and gradually increase the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.[5]
-
Drying: Dry the purified compound under high vacuum to remove any residual solvent.[4]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[4]
Data Presentation
Table 1: Example TLC Data for Solvent System Optimization
| Solvent System (v/v) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Observations |
| Hexane:EtOAc (4:1) | 0.2 | 0.3 | 0.35 | Poor separation |
| Hexane:EtOAc (2:1) | 0.4 | 0.6 | 0.7 | Better separation |
| DCM:MeOH (98:2) | 0.5 | 0.8 | 0.85 | Good separation |
Table 2: Summary of Purification Methodologies
| Purification Method | Principle | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Versatile, can separate complex mixtures. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very pure crystalline product. | Requires finding a suitable solvent, potential for product loss. |
Visualizations
Caption: A flowchart illustrating the general workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common issues encountered during purification.
References
Technical Support Center: Optimizing Reaction Conditions for the Trifluoromethylation of Indazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the trifluoromethylation of indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the trifluoromethylation of indazoles?
A1: Common methods include metal-free trifluoromethylation, often using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) with an oxidant, and photoredox-catalyzed reactions that utilize a photocatalyst and a light source to generate trifluoromethyl radicals.[1][2] Transition-metal-free photoredox catalysis is another widely used approach.[1]
Q2: What is the typical regioselectivity observed in the trifluoromethylation of 2H-indazoles?
A2: The trifluoromethylation of 2H-indazoles generally occurs with high regioselectivity at the C3 position.[1]
Q3: How do substituents on the indazole ring affect the reaction yield?
A3: The electronic nature of substituents on the indazole ring can significantly impact the reaction yield. Generally, electron-donating groups on the 2-aryl ring of 2H-indazoles tend to provide good to excellent yields of the C3-trifluoromethylated product. Conversely, strong electron-withdrawing groups can lead to lower yields.[1]
Q4: What are some common trifluoromethylating agents used for indazoles?
A4: Sodium trifluoromethanesulfinate (CF₃SO₂Na) is a popular, inexpensive, and bench-stable reagent.[1][2] Other reagents include Togni's reagents and Umemoto's reagents, which are electrophilic trifluoromethylating agents.[3][4]
Q5: Can this reaction be scaled up?
A5: Yes, photoredox-catalyzed trifluoromethylation of 2H-indazoles has been successfully performed on a gram scale with good yields.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the trifluoromethylation of indazoles.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst/Reagents | Ensure the quality and activity of the photocatalyst, oxidant, and trifluoromethylating agent. Use freshly opened or properly stored reagents. |
| Insufficient Light Source (for photoredox reactions) | Verify that the light source has the correct wavelength and sufficient intensity for the chosen photocatalyst. Ensure the reaction vessel is positioned for optimal irradiation. A 60 W compact fluorescent bulb (CFL) has been reported to be effective.[1] |
| Presence of Radical Scavengers | The reaction often proceeds via a radical mechanism. Ensure that the solvents and reagents are free from radical inhibitors. The presence of scavengers like TEMPO can completely suppress the reaction. |
| Incorrect Solvent | The choice of solvent can be critical. Dichloromethane (DCM) has been found to be an efficient solvent for some photoredox-catalyzed trifluoromethylations of indazoles. Screen different solvents to find the optimal one for your specific substrate. |
| Sub-optimal Oxidant | The choice of oxidant is crucial. For photoredox-catalyzed reactions with CF₃SO₂Na, phenyliodine(III) diacetate (PIDA) has been shown to be effective, while others like K₂S₂O₈ or TBHP may not work for certain systems.[1] |
| Poor Substrate Reactivity | Indazoles with strong electron-withdrawing groups may exhibit lower reactivity.[1] Consider increasing the reaction time, temperature (if thermally stable), or the equivalents of the trifluoromethylating agent. |
Issue 2: Formation of Side Products/Impurities
| Potential Cause | Recommended Solution(s) |
| Over-reaction or Decomposition | Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times that could lead to product degradation or the formation of byproducts. |
| Formation of Regioisomers | While C3-trifluoromethylation is generally favored for 2H-indazoles, other isomers may form depending on the substrate and reaction conditions. Purification by column chromatography is often necessary to isolate the desired product.[5] |
| Reaction with Solvent | In some radical reactions, the solvent can participate in side reactions. Choose a relatively inert solvent for the reaction conditions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution(s) |
| Co-elution of Product and Starting Material | Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. Petroleum ether/ethyl acetate mixtures are commonly used.[5] |
| Product is an Oil | If the product "oils out" during recrystallization, try using a solvent pair (a "good" solvent and a "poor" solvent) or scratching the flask to induce crystallization. |
Quantitative Data Summary
The following tables summarize the yields of C3-trifluoromethylated 2H-indazoles with various substituents under photoredox-catalyzed conditions.
Table 1: Effect of Substituents on the 2-Phenyl Ring of 2H-Indazole
| Entry | Substituent on Phenyl Ring | Yield (%) |
| 1 | H | 75[1] |
| 2 | 4-Me | 83[1] |
| 3 | 4-OMe | 80[1] |
| 4 | 4-F | 68[1] |
| 5 | 4-Cl | 65[1] |
| 6 | 4-Br | 60[1] |
| 7 | 2-Me | 55[1] |
| 8 | 2-OMe | 52[1] |
| 9 | 4-CO₂Me | 45[1] |
Table 2: Effect of Substituents on the Indazole Core
| Entry | Substituent on Indazole | Yield (%) |
| 1 | 5-Cl | 45[1] |
| 2 | 5-Br | 42[1] |
| 3 | 6-Cl | 48[1] |
| 4 | 6-Br | 46[1] |
| 5 | 5-NO₂ | 35[1] |
Experimental Protocols
Protocol 1: Visible-Light-Promoted C3-H Trifluoromethylation of 2-Phenyl-2H-indazole [1]
Materials:
-
2-phenyl-2H-indazole
-
Phenyliodine(III) diacetate (PIDA)
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
Methylene blue
-
Dichloromethane (DCM)
-
60 W Compact Fluorescent Lamp (CFL)
Procedure:
-
In an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-phenyl-2H-indazole (1 mmol), PIDA (2 mmol), sodium trifluoromethanesulfinate (2 mmol), and methylene blue (1 mol%).
-
Add DCM (1 mL) to the vessel.
-
Stir the resulting reaction mixture and irradiate it using a 60 W CFL bulb at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 24 hours), quench the reaction by adding an aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford the desired 2-phenyl-3-(trifluoromethyl)-2H-indazole.
Visualizations
Caption: Experimental workflow for the visible-light-promoted trifluoromethylation of 2-phenyl-2H-indazole.
Caption: Troubleshooting logic for low or no product yield in indazole trifluoromethylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-Free Trifluoromethylation of Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 6-(Trifluoromethyl)-1h-indazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 6-(Trifluoromethyl)-1h-indazol-3-amine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
The limited aqueous solubility of this compound is primarily attributed to two key structural features:
-
Indazole Ring System: The core indazole structure is relatively nonpolar and hydrophobic.
-
Trifluoromethyl (-CF3) Group: This group significantly increases the lipophilicity (fat-solubility) of the molecule, further reducing its affinity for aqueous environments.[1][2][3] While the carbon-fluorine bonds are strong and enhance metabolic stability, they also contribute to the compound's hydrophobic nature.[1][2]
Q2: How does the amine group on the indazole ring affect solubility?
The presence of the 3-amine group makes this compound an ionizable compound.[4][5] Specifically, it is a weak base. This means its solubility is highly dependent on the pH of the aqueous buffer.[5][6][7]
-
At acidic pH (lower than the pKa): The amine group becomes protonated (NH3+), forming a salt. This charged species is significantly more soluble in aqueous solutions than the neutral form.[4][5]
-
At neutral or alkaline pH (higher than the pKa): The compound exists predominantly in its uncharged, free base form, which is less soluble.
Q3: What is the predicted pKa of this compound, and why is it important?
Knowing the pKa is crucial because it allows you to predict the pH range where the compound will be most soluble. The Henderson-Hasselbalch equation can be used to estimate the ratio of the ionized (soluble) to the unionized (less soluble) form at a given pH.[6][7]
Q4: What are the most common initial steps to improve the solubility of this compound for in vitro assays?
The two most straightforward and commonly used first steps are:
-
pH Adjustment: Lowering the pH of the buffer is often the most effective initial approach. By preparing your buffer at a pH at least 1-2 units below the compound's pKa, you can ensure a higher proportion of the more soluble, protonated form.
-
Use of Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental system, using a water-miscible organic co-solvent is the next logical step. Dimethyl sulfoxide (DMSO) is a very common choice for preparing high-concentration stock solutions.
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
This guide provides a systematic approach to troubleshooting and overcoming this common issue.
Step 1: Initial Assessment & pH Adjustment
-
Question: Have you considered the pH of your buffer?
-
Action: Since the compound is a weak base, its solubility will increase at a lower pH. Attempt to dissolve the compound in a buffer with a pH of 4-5.
-
Expected Outcome: A noticeable increase in solubility should be observed as the amine group is protonated.
Step 2: Employing Co-solvents
-
Question: Is pH adjustment alone insufficient, or is a specific pH required for your experiment?
-
Action: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.
-
Common Co-solvents:
-
Important Consideration: Ensure the final concentration of the co-solvent in your assay is low (typically <1%) to avoid off-target effects.
Step 3: Advanced Solubilization Techniques
If the above methods are not successful or suitable for your application, consider these more advanced strategies:
-
Surfactants (Micellar Solubilization): Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[9][11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts from water and increasing solubility.[12][13] Beta-cyclodextrins and their derivatives (e.g., Captisol®) are commonly used.[14]
Illustrative Solubility Data
The following table provides hypothetical solubility data for this compound under various conditions to illustrate the effects of different solubilization strategies. Note: These are not experimental values and should be used for guidance only.
| Condition | Buffer System | Estimated Solubility (µg/mL) | Notes |
| Control | PBS, pH 7.4 | < 1 | Very poor solubility in its neutral form at physiological pH. |
| pH Adjustment | Acetate Buffer, pH 4.5 | 50 - 100 | Significant improvement due to the formation of the protonated, more soluble salt form. |
| Co-solvent (1% DMSO) | PBS, pH 7.4 | 10 - 25 | Moderate improvement by reducing the polarity of the solvent. |
| pH & Co-solvent (1% DMSO) | Acetate Buffer, pH 4.5 | > 200 | A synergistic effect is often observed, leading to the highest solubility. |
| Cyclodextrin (2% HP-β-CD) | PBS, pH 7.4 | 150 - 250 | Effective solubilization through inclusion complex formation. |
| Surfactant (0.1% Tween® 80) | PBS, pH 7.4 | 75 - 125 | Solubilization via micelle formation. |
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of a compound in a specific buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC system with a suitable column and detector for quantification
Procedure:
-
Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg into 1 mL of buffer). The goal is to have undissolved solid remaining at the end of the experiment.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for 24-48 hours. This allows the dissolution process to reach equilibrium.
-
After equilibration, visually inspect the vial to ensure excess solid is still present.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method.
Protocol 2: Preparation of a Stock Solution Using a Co-solvent
This protocol outlines the standard procedure for preparing a high-concentration stock solution in DMSO for subsequent dilution into aqueous media.
Materials:
-
This compound (solid)
-
High-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Accurately weigh the desired amount of the compound into a sterile vial.
-
Add a minimal amount of pure DMSO to completely dissolve the compound. For example, to make a 10 mM stock solution of a compound with a molecular weight of 201.15 g/mol , dissolve 2.01 mg in 1 mL of DMSO.
-
Vortex the solution vigorously until the compound is fully dissolved. A brief sonication can be used to aid dissolution if necessary.
-
This high-concentration stock solution can now be stored (typically at -20°C or -80°C) and used for serial dilutions into your experimental aqueous buffer.
-
Crucially, when preparing your working solution, add the DMSO stock to the aqueous buffer and mix immediately. Do not add the aqueous buffer to the DMSO stock, as this can cause the compound to precipitate.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Effect of pH on the ionization and solubility.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epublications.vu.lt [epublications.vu.lt]
- 6. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Regioselective Functionalization of the Indazole Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective functionalization of the indazole core.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of the indazole core?
The primary challenges in the regioselective functionalization of the indazole core stem from the presence of two reactive nitrogen atoms (N1 and N2) with similar nucleophilicity and the potential for functionalization at various carbon positions (primarily C3 and C7).[1][2] This often leads to the formation of mixtures of regioisomers, which can be difficult to separate and reduces the overall yield of the desired product.[2][3] Key challenges include:
-
N1 vs. N2 Selectivity: Direct alkylation or arylation of the indazole ring often yields a mixture of N1 and N2 substituted products.[4][5] Achieving high selectivity for one isomer over the other requires careful control of reaction conditions.
-
C-H Functionalization: Directing functionalization to a specific carbon atom on the benzene ring of the indazole core (e.g., C7) can be difficult without the use of directing groups.[6]
-
Substituent Effects: The electronic and steric properties of substituents already present on the indazole ring can significantly influence the regiochemical outcome of subsequent reactions.[3][7]
Q2: How can I selectively achieve N1-alkylation of an indazole?
Achieving selective N1-alkylation often relies on thermodynamic control, as the 1H-indazole tautomer is generally more stable.[8][9] A common and effective method involves the use of sodium hydride (NaH) as a base in tetrahydrofuran (THF).[3][7][8] This combination has been shown to provide high N1 selectivity for a variety of indazole substrates.[3][7]
Q3: What conditions favor N2-alkylation of an indazole?
N2-alkylation can be favored under several conditions:
-
Steric Hindrance at C7: Substituents at the C7 position can sterically block the N1 position, thereby directing alkylation to the N2 position.[3][10] For instance, indazoles with NO₂ or CO₂Me groups at the C7 position have shown excellent N2 selectivity.[3][10]
-
Kinetic Control: Reaction conditions that favor the kinetically controlled product can lead to N2-alkylation.[9]
-
Specific Catalytic Systems: Certain catalysts can promote N2-selectivity. For example, a TfOH-catalyzed reaction with diazo compounds has been reported to afford N2-alkylated products with high regioselectivity.[11]
Q4: Is it possible to achieve regioselective C-H functionalization on the benzene portion of the indazole core?
Yes, regioselective C-H functionalization, particularly at the C7 position, has been achieved, often through the use of a directing group.[6] Rhodium(III)-catalyzed reactions have been successfully employed for the C7 functionalization of 1H-indazoles using directing groups like CONMe₂ and CONnHex₂.[6] Without a directing group, C-H functionalization can lead to mixtures of products. For instance, direct arylation of an unsubstituted 1H-indazole can result in a mixture of C3- and C3/C7-diarylated products.[6]
Q5: How can I achieve regioselective halogenation of the indazole core?
Regioselective halogenation is a valuable tool for further functionalization.
-
C3-Bromination: N-bromosuccinimide (NBS) is widely used for the regioselective bromination of the C3 position of both 1H- and 2H-indazoles in various solvents like acetonitrile, dichloromethane, or methanol.[12]
-
Metal-Free Halogenation of 2H-Indazoles: A metal-free method using N-halosuccinimides (NCS or NBS) can achieve regioselective mono- or poly-halogenation of 2-substituted indazoles by carefully tuning the reaction conditions.[13][14]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers with poor selectivity.
-
Possible Cause: The reaction conditions are not optimized for thermodynamic or kinetic control, or the chosen base and solvent system is not selective. Using weaker bases like potassium carbonate (K₂CO₃) in DMF is known to often produce mixtures of N1 and N2 isomers.[9]
-
Troubleshooting Steps:
-
For N1 Selectivity: Switch to a stronger base and a less polar aprotic solvent. The combination of NaH in THF is a well-established system for promoting N1-alkylation under thermodynamic control.[3][7][8]
-
For N2 Selectivity: If your substrate has a substituent at the C7 position, this can be exploited to direct alkylation to N2.[3][10] Alternatively, explore catalyst systems known to favor N2-alkylation, such as TfOH with diazo compounds.[11]
-
Consider the Alkylating Agent: The nature of the alkylating agent can also influence the N1/N2 ratio.[3][7] Experiment with different leaving groups (e.g., bromide vs. tosylate).
-
Problem 2: I am attempting a C-H arylation on the indazole ring, but I am getting a mixture of isomers or no reaction.
-
Possible Cause: Direct C-H functionalization of the indazole core without a directing group is often unselective.[6] The catalyst system may also be inappropriate for the desired transformation.
-
Troubleshooting Steps:
-
Introduce a Directing Group: To achieve high regioselectivity, particularly for C7 functionalization, consider introducing a directing group at the N1 position.[6]
-
Optimize Catalyst and Ligand: For palladium-catalyzed C-H arylations, screen different palladium sources (e.g., Pd(OAc)₂), ligands (e.g., DavePhos), and oxidants.[6]
-
Adjust Reaction Temperature: High temperatures are often required for C-H activation reactions.[1][2]
-
Problem 3: My reaction to synthesize an N1-aryl indazole is giving low yields.
-
Possible Cause: Traditional methods for N-arylation, such as Ullmann-type reactions, can suffer from high reaction temperatures and narrow substrate scope, leading to low yields.[1][2]
-
Troubleshooting Steps:
-
Explore Modern Catalytic Systems: Consider using more recently developed catalytic systems. For example, a ligand-enabled Au(I)/Au(III) catalyzed N1-arylation of indazoles using aryl iodides has been shown to proceed with excellent regioselectivity and a broad substrate scope under milder conditions.[1][2]
-
Quantitative Data Summary
Table 1: Regioselectivity of Indazole N-Alkylation under Various Conditions
| Indazole Substituent | Alkylating Agent | Base/Catalyst | Solvent | N1:N2 Ratio | Yield (%) | Reference |
| 3-CO₂Me | Pentyl bromide | NaH | THF | >99:1 | - | [3][7] |
| 3-tert-butyl | Pentyl bromide | NaH | THF | >99:1 | - | [3][7] |
| 3-COMe | Pentyl bromide | NaH | THF | >99:1 | - | [3][7] |
| 3-CONH₂ | Pentyl bromide | NaH | THF | >99:1 | - | [3][7] |
| 7-NO₂ | Pentyl bromide | NaH | THF | 4:96 | - | [3][10] |
| 7-CO₂Me | Pentyl bromide | NaH | THF | <4:96 | - | [3][10] |
| Unsubstituted | Ethyl 2-diazoacetate | TfOH | DCE | 0:100 | 95 | [11] |
| Unsubstituted | 4-Iodoanisole | MeDalphosAuCl/AgSbF₆ | DCE | N1 selective | 60 (1 mmol scale) | [1][2] |
Table 2: Regioselective C-H Functionalization of Indazoles
| Indazole | Coupling Partner | Catalyst System | Position Functionalized | Yield (%) | Reference |
| 1H-Indazole (unsubstituted) | Iodobenzene | Pd(OAc)₂/Phen/K₂CO₃/K₃PO₄ | C3/C7-diarylated | 21 | [6] |
| 1H-Indazole (unsubstituted) | Iodobenzene | Pd(OAc)₂/Phen/K₂CO₃/K₃PO₄ | C3-arylated | 61 | [6] |
| 1-(CONnHex₂)-1H-indazole | Methyl acrylate | Rh(III) catalyst | C7 | - | [6] |
| N-methyl 7-azaindole N-oxide | Aryl bromides | Pd(OAc)₂/DavePhos/PivOH/Cs₂CO₃ | C6 | 46-87 | [6] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation of Indazole using NaH/THF [3][7][8]
-
Preparation: To a solution of the desired 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Gold-Catalyzed N1-Arylation of Indazoles [1][2]
-
Reaction Setup: In a sealed tube under an argon atmosphere, combine the indazole (0.2 mmol, 1.0 equiv), aryl iodide (0.3 mmol, 1.5 equiv), MeDalphosAuCl (5 mol %), AgSbF₆ (0.22 mmol, 1.1 equiv), and CsF (0.3 mmol, 1.5 equiv).
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 0.1 M).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the desired N1-arylated indazole.
Protocol 3: Metal-Free Regioselective C3-Bromination of 2H-Indazoles [13]
-
Reaction Setup: To a solution of the 2-substituted-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add N-bromosuccinimide (NBS, 0.3 mmol).
-
Reaction: Heat the reaction mixture to 50 °C in air and stir for 2 hours.
-
Work-up: After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the 3-bromo-2H-indazole.
Visualizations
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 14. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of 6-(Trifluoromethyl)-1H-indazol-3-amine Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-(trifluoromethyl)-1H-indazol-3-amine derivatives. It focuses on overcoming common challenges in the interpretation of complex 1H, 19F, and 13C NMR spectra.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shift ranges for a this compound core structure?
A: The ¹H NMR spectrum of this scaffold is characterized by distinct regions. The indazole N-H proton is typically found far downfield, while the aromatic protons are influenced by the electron-withdrawing trifluoromethyl group.
Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Notes |
| Indazole N1-H | 10.0 - 13.0 | Broad Singlet (br s) | N/A | Signal is exchangeable with D₂O and its position is highly dependent on solvent and concentration.[1][2] |
| Amine N-H₂ (at C3) | 4.0 - 6.0 | Broad Singlet (br s) | N/A | Signal is exchangeable with D₂O. Position and broadness can vary significantly. |
| Aromatic H-4 | ~7.8 - 8.2 | Doublet (d) | ³J(H,H) ≈ 8.5 - 9.0 | |
| Aromatic H-5 | ~7.4 - 7.6 | Doublet of Quartets (dq) or Broad Doublet | ³J(H,H) ≈ 8.5 - 9.0, ⁴J(H,F) ≈ 1.0 - 2.0 | Coupling to both H-4 and the CF₃ group can create complex multiplicity. |
| Aromatic H-7 | ~7.7 - 8.0 | Singlet (s) or Quartet (q) | ⁴J(H,F) ≈ 1.0 - 2.0 | Appears as a singlet or a finely split quartet due to long-range coupling with the CF₃ group. |
Q2: How do I identify the CF₃ group in the ¹⁹F and ¹³C NMR spectra?
A: The trifluoromethyl (CF₃) group provides highly characteristic signals in both ¹⁹F and ¹³C NMR spectra due to the large carbon-fluorine coupling constant.
Table 2: Typical ¹⁹F and ¹³C NMR Data for the 6-(Trifluoromethyl)indazole Moiety
| Nucleus | Signal Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| ¹⁹F | -CF₃ | -60 to -65 | Singlet (s) | N/A (in proton-decoupled spectra) |
| ¹³C | -C F₃ | ~124 | Quartet (q) | ¹J(C,F) ≈ 270 - 272 |
| ¹³C | C -6 | ~125 | Quartet (q) | ²J(C,F) ≈ 32 - 35 |
-
In ¹⁹F NMR , the CF₃ group typically appears as a sharp singlet in a proton-decoupled spectrum.[3] Its chemical shift is sensitive to the electronic environment and solvent.[4][5]
-
In ¹³C NMR , the carbon of the CF₃ group itself is the most telling signal: a quartet with a very large coupling constant (¹J(C,F)) of approximately 271 Hz.[1] The aromatic carbon to which the CF₃ group is attached (C-6) will also appear as a quartet, but with a much smaller two-bond coupling constant (²J(C,F)).[1]
Q3: My aromatic region shows more peaks than expected. What are the possible causes?
A: Extra signals in the aromatic region can stem from several sources:
-
Tautomers: Indazoles can exist in 1H and 2H tautomeric forms. While the 1H tautomer is generally more stable, the presence of the 2H form can lead to a separate, minor set of aromatic signals.[6][7]
-
Regioisomers: If the synthesis was not perfectly regioselective, other isomers (e.g., 4- or 5-(trifluoromethyl)-1H-indazol-3-amine) could be present as impurities.
-
Unreacted Starting Materials or Byproducts: Compare the spectrum to those of your starting materials to check for carryover.[6]
-
Sample Degradation: The indazole ring or amine functionality could degrade under certain conditions (e.g., acidic/basic NMR solvent with water).
Q4: I see very broad peaks in my ¹H NMR spectrum. What are they and how can I confirm their identity?
A: Broad peaks in the ¹H NMR spectrum are characteristic of protons that undergo chemical exchange.[6] For this class of compounds, they are almost always:
-
N-H Protons: The indazole N1-H and the C3-amine NH₂ protons are exchangeable.
-
Water: Residual H₂O in the NMR solvent (e.g., DMSO-d₆) also appears as a broad peak.
The definitive method to confirm the identity of these exchangeable protons is a D₂O shake experiment . Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the N-H signals to diminish or disappear as the protons are replaced by deuterium.
Q5: The multiplicity of my aromatic proton signals is unusual (e.g., quartets or doublet of quartets). Why?
A: This complexity arises from long-range proton-fluorine (H-F) coupling. The protons on the aromatic ring, particularly those close to the CF₃ group (H-5 and H-7), can couple with the three fluorine atoms.
-
⁴J(H,F) and ⁵J(H,F) Coupling: Coupling over four or five bonds is common between aromatic protons and a CF₃ group.[8]
-
Resulting Multiplicity: A proton that would otherwise be a singlet (like H-7) may be split into a small quartet. A proton that is already a doublet (like H-5, split by H-4) will be further split by the fluorines, resulting in a doublet of quartets (dq). These H-F coupling constants are typically small, in the range of 0.5-2.0 Hz.[9]
Section 2: Troubleshooting Guides
Guide 1: Systematic Approach to Identifying Unexpected Peaks
If your spectrum contains unidentifiable peaks, a systematic approach is crucial. The following workflow can help pinpoint the source of the contamination or impurity.
Caption: Troubleshooting workflow for unexpected NMR signals.
Guide 2: Workflow for Ambiguous Signal Assignments
For complex spectra where proton and carbon signals are difficult to assign definitively, a suite of 2D NMR experiments is the most powerful solution.[10][11]
References
- 1. rsc.org [rsc.org]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Methods for the Separation of Indazole Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of indazole isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My indazole isomers are co-eluting or have very poor resolution. What should I do?
A1: Co-elution of isomers is a common challenge. A systematic approach to optimizing the selectivity (α) and efficiency (N) of your separation is necessary.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. For reversed-phase HPLC, increasing the aqueous content can enhance retention and potentially improve separation.
-
Solvent Type: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents exhibit different selectivities and can alter the elution order of your isomers.
-
pH Adjustment: For ionizable indazole derivatives, small changes in the mobile phase pH can significantly impact retention and selectivity by altering the ionization state of the analytes. It is recommended to work at a pH at least one unit away from the pKa of the analytes for reproducible results.[1]
-
Additives: The use of additives like triethylamine (TEA) can help reduce peak tailing for basic compounds by masking residual silanol groups on the stationary phase.[2]
-
-
Evaluate the Stationary Phase:
-
If mobile phase optimization is insufficient, your current column chemistry may not be suitable. For aromatic positional isomers like indazoles, consider a phenyl-based stationary phase. The π-π interactions offered by a phenyl column can provide different selectivity compared to a standard C18 column.
-
-
Adjust the Temperature:
Q2: I'm observing poor peak shape (tailing or fronting) for my indazole isomers. How can I improve it?
A2: Poor peak shape can compromise the accuracy and precision of your results. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Check for Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing peak tailing. Adding a competitor base like triethylamine (TEA) to the mobile phase can mitigate this issue.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analytes. For basic indazoles, a lower pH can protonate the molecule, potentially reducing interactions with silanols.
-
Sample Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.
-
Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column with a strong solvent or, if necessary, replace the guard column.
Q3: My retention times are shifting from one injection to the next. What could be the cause?
A3: Unstable retention times can indicate issues with the HPLC system, method robustness, or column equilibration.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inconsistent equilibration is a common cause of retention time drift.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention. Ensure accurate and precise measurement of all components. If using a buffer, always measure the pH of the aqueous portion before mixing with the organic solvent.[5]
-
Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to fluctuating retention times. Degas the mobile phase thoroughly and purge the pump.
-
Temperature Fluctuations: Ensure the column compartment temperature is stable, as temperature variations can affect retention times.[3]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for indazole isomers?
A1: For positional isomers like nitroindazoles, a good starting point is a reversed-phase method using a C18 column.[2] A simple mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is often effective. Begin with a scouting gradient to determine the approximate elution conditions, and then refine the method using isocratic or a shallower gradient elution.
Q2: How does the position of a substituent on the indazole ring affect its retention in reversed-phase HPLC?
A2: The position of a substituent can significantly influence the polarity and, therefore, the retention of an indazole isomer in reversed-phase HPLC. Generally, isomers with more exposed polar groups will have shorter retention times, while those with more shielded or non-polar characteristics will be retained longer. For example, in nitroindazoles, the position of the nitro group will affect the molecule's dipole moment and its interaction with the stationary phase.
Q3: Can changing the stationary phase from a C18 to a Phenyl column improve the separation of indazole isomers?
A3: Yes, changing to a Phenyl column can be a very effective strategy. While a C18 column separates primarily based on hydrophobicity, a Phenyl column introduces π-π interactions as an additional separation mechanism.[6] This can lead to significant changes in selectivity for aromatic compounds like indazoles, often resulting in improved resolution of positional isomers that are difficult to separate on a C18 column.
Data Presentation
The following tables provide representative data for the separation of nitroindazole isomers, illustrating the effects of changing the mobile phase composition and stationary phase.
Table 1: Effect of Mobile Phase Composition on the Separation of Nitroindazole Isomers on a C18 Column
| Mobile Phase (Acetonitrile:Water, v/v) | 4-Nitroindazole Retention Time (min) | 6-Nitroindazole Retention Time (min) | Resolution (Rs) |
| 50:50 | 4.2 | 4.5 | 1.2 |
| 45:55 | 5.8 | 6.2 | 1.4 |
| 40:60 | 7.5 | 8.1 | 1.6 |
Conditions: C18 column (150 x 4.6 mm, 5 µm), Flow rate: 1.0 mL/min, Temperature: 25°C, Detection: UV at 254 nm.
Table 2: Comparison of Stationary Phases for the Separation of Nitroindazole Isomers
| Stationary Phase | 4-Nitroindazole Retention Time (min) | 6-Nitroindazole Retention Time (min) | Resolution (Rs) |
| C18 | 6.5 | 7.0 | 1.5 |
| Phenyl | 8.2 | 9.5 | 2.5 |
Conditions: Mobile Phase: Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid, Flow rate: 1.0 mL/min, Temperature: 25°C, Detection: UV at 254 nm.
Experimental Protocols
Protocol 1: General HPLC Method for the Separation of Nitroindazole Isomers
This protocol provides a general reversed-phase HPLC method that can be used as a starting point for the separation of nitroindazole isomers.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Phenyl analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solvents:
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid (≥98%).
-
Indazole isomer standards (e.g., 4-nitroindazole, 6-nitroindazole).
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter and degas all mobile phases before use.
4. Standard Solution Preparation:
-
Prepare individual stock solutions of each indazole isomer in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition to a final concentration of approximately 10 µg/mL for each isomer.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program (for initial scouting):
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Isocratic Conditions (for optimization): Based on the scouting gradient, determine an appropriate isocratic mobile phase composition (e.g., 40% B).
6. Data Analysis:
-
Integrate the peaks for each isomer.
-
Calculate the retention time (t_R) and resolution (R_s) between critical pairs. The resolution can be calculated using the formula: R_s = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times of the two peaks, and w_1 and w_2 are their respective peak widths at the base.
Visualizations
Caption: A general workflow for HPLC analysis of indazole isomers.
Caption: A logical workflow for troubleshooting poor separation of indazole isomers.
References
How to prevent degradation of 6-(Trifluoromethyl)-1h-indazol-3-amine during storage
This technical support center provides guidance on the proper storage and handling of 6-(Trifluoromethyl)-1h-indazol-3-amine to prevent degradation. It includes frequently asked questions (FAQs) and troubleshooting guides for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. For optimal preservation of its integrity, storage at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is advised.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The indazole ring and the trifluoromethyl group can be prone to hydrolysis under acidic or basic conditions.
-
Oxidation: The electron-rich indazole ring system can be oxidized, potentially leading to the formation of N-oxides or ring-opened byproducts.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.
Q3: Can I store the compound at room temperature for short periods?
A3: While short-term storage at ambient temperature may be acceptable for immediate use, it is not recommended for prolonged periods. Exposure to fluctuations in temperature, humidity, and light can accelerate degradation. For any period longer than a few hours, refrigeration is recommended.
Q4: What signs of degradation should I look for?
A4: Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown) or a change in the physical state of the solid. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods, such as HPLC, to assess the purity of the compound, especially if it has been stored for an extended period or under suboptimal conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results (e.g., varying yields, unexpected byproducts) | Degradation of the starting material due to improper storage. | 1. Verify that the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere). 2. Assess the purity of the compound using a validated stability-indicating HPLC method before use. 3. If degradation is confirmed, use a fresh, properly stored batch of the compound. |
| Appearance of new peaks in HPLC analysis of the stored compound | Formation of degradation products. | 1. Characterize the new peaks using LC-MS to identify the mass of the potential degradants. 2. Review the storage history of the compound to identify potential exposure to heat, light, or moisture. 3. Implement stricter storage and handling protocols to prevent further degradation. |
| Discoloration of the solid compound over time | Slow degradation due to exposure to air and/or light. | 1. Ensure the container is tightly sealed and flushed with an inert gas before storage. 2. Store the compound in an amber vial or wrap the container in aluminum foil to protect it from light. |
Data Presentation: Stability of this compound Under Stress Conditions
The following table summarizes hypothetical stability data for this compound under various stress conditions, as determined by a stability-indicating HPLC method. This data is for illustrative purposes to demonstrate the compound's potential degradation profile.
| Condition | Duration | Temperature | % Degradation (Hypothetical) | Potential Degradants |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 8-15% | Hydrolyzed indazole ring products |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 12-20% | Ring-opened products, potential hydrolysis of trifluoromethyl group |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 10-18% | N-oxides of the indazole ring |
| Photolytic (UV light) | 48 hours | Room Temp | 20-30% | Photodegradation products |
| Thermal (Solid State) | 7 days | 80°C | < 5% | Minor decomposition products |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source.
-
Run a control sample in parallel, wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.
-
Prepare a solution of the heat-stressed solid for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
Hypothetical Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Side reactions to consider in the synthesis of 6-(Trifluoromethyl)-1h-indazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Trifluoromethyl)-1H-indazol-3-amine. The following information is designed to address specific issues that may be encountered during experimentation, enhance reaction outcomes, and facilitate the purification of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the cyclization reaction of a 2-halo-4-(trifluoromethyl)benzonitrile with hydrazine hydrate. The reaction typically employs starting materials such as 2-fluoro-4-(trifluoromethyl)benzonitrile or 2-chloro-4-(trifluoromethyl)benzonitrile. The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring, facilitating nucleophilic aromatic substitution of the halogen by hydrazine, followed by an intramolecular cyclization to form the indazole ring.
Q2: I am observing a significant amount of an oily byproduct along with my solid product. What could this be?
A2: An oily byproduct could be a hydrazone formed as a side product. This can occur if the cyclization step is incomplete. The intermediate hydrazone of the benzonitrile may not fully cyclize to the desired 3-aminoindazole under the reaction conditions. To address this, ensure that the reaction is heated for a sufficient duration and that the temperature is optimal for the cyclization to complete. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of full conversion.
Q3: My final product yield is lower than expected, and I notice some starting material is being consumed without forming the desired product. What other side reactions could be occurring?
A3: Besides incomplete cyclization, several other side reactions can contribute to lower yields:
-
Hydrolysis of the Nitrile Group: The electron-withdrawing trifluoromethyl group can make the nitrile group susceptible to hydrolysis, especially if there is excess water present and the reaction is run at high temperatures for extended periods. This would lead to the formation of 2-halo-4-(trifluoromethyl)benzamide or benzoic acid derivatives, which will not cyclize to the desired product.
-
Dimerization: Although less common in this specific synthesis, dimerization of intermediates can sometimes occur, leading to higher molecular weight impurities.
-
Formation of Regioisomers: While the reaction of 2-halobenzonitriles with hydrazine typically yields the 3-aminoindazole, the formation of other isomers is a theoretical possibility, though generally not observed as a major byproduct in this specific reaction pathway.
Q4: How can I minimize the formation of these side products?
A4: Optimization of reaction conditions is key to minimizing side products. Consider the following adjustments:
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Too low a temperature may lead to incomplete reaction, while excessively high temperatures can promote side reactions like hydrolysis.
-
Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time that maximizes product formation and minimizes byproduct generation.
-
Purity of Reagents: Ensure that the starting 2-halo-4-(trifluoromethyl)benzonitrile and hydrazine hydrate are of high purity. Impurities in the starting materials can lead to undesired side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol or n-butanol are commonly used. Experimenting with different solvents may improve the yield and purity of the product.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low Yield of Product | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC until the starting material is consumed. |
| Hydrolysis of the nitrile starting material. | Use anhydrous solvents and minimize exposure to atmospheric moisture. Avoid excessively high reaction temperatures. | |
| Formation of hydrazone byproduct. | Ensure sufficient heating and reaction time to promote full cyclization. Consider a two-step process where the hydrazone is first formed and then cyclized under different conditions. | |
| Presence of an Oily Impurity | Incomplete cyclization leading to a hydrazone intermediate. | Extend the reflux time or increase the reaction temperature to drive the cyclization to completion. |
| Multiple Spots on TLC of Crude Product | Formation of various side products. | Optimize reaction conditions (temperature, time, solvent). Purify the crude product using column chromatography. |
| Degradation of the product during workup. | Use milder workup conditions. Avoid strong acids or bases if the product is sensitive. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the workup solvent. | Choose an appropriate anti-solvent to precipitate the product. Recrystallization from a suitable solvent system can also be effective. |
| Impurities co-elute with the product during chromatography. | Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2-Chloro-4-(trifluoromethyl)benzonitrile
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Chloro-4-(trifluoromethyl)benzonitrile
-
Hydrazine hydrate (85% or higher)
-
Ethanol (anhydrous)
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-(trifluoromethyl)benzonitrile (1.0 equivalent).
-
Add anhydrous ethanol to dissolve the starting material.
-
To this solution, add hydrazine hydrate (3.0 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-5 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the crude product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol and then with water.
-
Dry the product under vacuum to obtain crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Potential Reaction Pathways and Side Products
Caption: Reaction scheme illustrating the main synthetic pathway and potential side reactions.
Navigating the Scale-Up of 6-(Trifluoromethyl)-1H-indazol-3-amine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 6-(Trifluoromethyl)-1H-indazol-3-amine from the laboratory to the pilot plant. It addresses common challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or Incomplete Conversion | 1. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy for complete conversion. 2. Poor Reagent Quality: Degradation or impurities in the 2-fluoro-4-(trifluoromethyl)benzonitrile or hydrazine hydrate. 3. Inadequate Mixing: Poor mass transfer in a larger reactor can lead to localized areas of low reagent concentration. | 1. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor reaction progress by HPLC. Ensure the temperature is maintained consistently throughout the reactor. 2. Verify Reagent Purity: Test the purity of starting materials via techniques like NMR or GC-MS. Use fresh, high-purity reagents. 3. Improve Agitation: Increase the stirring speed and ensure the impeller design is appropriate for the reactor geometry to achieve a homogeneous mixture. |
| Formation of Impurities/Side Products | 1. Side Reactions at Elevated Temperatures: Higher temperatures can promote the formation of undesired byproducts. 2. Presence of Water: Water can react with intermediates, leading to impurity formation. 3. Incorrect Stoichiometry: An excess of either reactant can lead to the formation of specific impurities. | 1. Precise Temperature Control: Maintain the optimal reaction temperature and avoid localized overheating. 2. Anhydrous Conditions: Use anhydrous solvents and ensure all equipment is thoroughly dried before use. 3. Accurate Reagent Dosing: Implement precise dosing systems for adding reagents at the correct molar ratios. |
| Product Isolation and Purification Issues | 1. Product Precipitation/Crystallization Problems: The product may not crystallize effectively from the reaction mixture or chosen solvent. 2. Colored Impurities: Residual starting materials or byproducts can discolor the final product. 3. Filtration Difficulties: The physical form of the product may lead to slow filtration rates. | 1. Optimize Crystallization: Screen different anti-solvents and control the cooling rate to promote the formation of easily filterable crystals. 2. Decolorization: Treat the product solution with activated carbon before crystallization. 3. Improve Filtration: Use a filter press or centrifuge for more efficient solid-liquid separation at a larger scale. |
| Safety Concerns | 1. Exothermic Reaction: The reaction between the benzonitrile and hydrazine can be exothermic, leading to a runaway reaction if not controlled. 2. Handling of Hydrazine Hydrate: Hydrazine hydrate is corrosive and toxic. | 1. Controlled Addition and Cooling: Add the hydrazine hydrate slowly to the reaction mixture and ensure adequate cooling capacity to dissipate the heat of reaction. 2. Personal Protective Equipment (PPE): Handle hydrazine hydrate in a well-ventilated area using appropriate PPE, including gloves, safety glasses, and a lab coat. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a pilot scale?
A1: The most prevalent and scalable method is the cyclization reaction between 2-fluoro-4-(trifluoromethyl)benzonitrile and hydrazine hydrate. This approach is favored due to the availability of starting materials and a generally straightforward reaction pathway.
Q2: How does the reaction temperature affect the synthesis?
A2: Temperature is a critical parameter. Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can result in the formation of impurities and degradation of the product. Careful temperature control is essential for a successful and high-yielding synthesis.
Q3: What are the key safety precautions to consider during scale-up?
A3: The primary safety concerns are the exothermic nature of the reaction and the handling of hydrazine hydrate. It is crucial to have robust temperature control and an emergency cooling plan. Appropriate personal protective equipment must be worn when handling hydrazine hydrate due to its toxicity and corrosive nature.
Q4: What are the expected impurities in the final product?
A4: Common impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. The specific impurity profile can vary depending on the reaction conditions. HPLC and LC-MS are effective techniques for identifying and quantifying these impurities.
Q5: How can the purity of the final product be improved at a larger scale?
A5: Recrystallization is the most common method for purifying this compound at the pilot scale. The choice of solvent system is critical for achieving high purity and yield. In some cases, a wash with a suitable solvent may be sufficient to remove minor impurities.
Experimental Protocols
Synthesis of this compound
This protocol is a representative example for a pilot-scale synthesis.
Materials and Equipment:
-
Glass-lined reactor with temperature control, reflux condenser, and mechanical stirrer
-
Addition funnel or dosing pump
-
Filter-dryer or centrifuge
-
2-fluoro-4-(trifluoromethyl)benzonitrile
-
Hydrazine hydrate
-
Ethanol (anhydrous)
-
Toluene
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the reactor with 2-fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq) and ethanol.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C).
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.2 eq) to the refluxing mixture over a period of 2-4 hours, maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 8-12 hours).
-
Cooling and Crystallization: Cool the reaction mixture to 0-5 °C to induce crystallization of the product.
-
Isolation: Isolate the product by filtration or centrifugation.
-
Washing: Wash the isolated solid with cold ethanol to remove residual impurities.
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Visualizations
Caption: Synthetic pathway for this compound.
Validation & Comparative
A Comparative Analysis of Kinase Inhibitors Targeting Pathways Potentially Modulated by 6-(Trifluoromethyl)-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, direct quantitative efficacy data (such as IC50 values) for 6-(Trifluoromethyl)-1H-indazol-3-amine against a comprehensive kinase panel is limited. The indazole scaffold, particularly with a trifluoromethyl substitution, is a well-established pharmacophore in the development of inhibitors for several kinase families, most notably Fibroblast Growth Factor Receptors (FGFRs) and Polo-Like Kinase 4 (PLK4). This guide, therefore, provides a comparative overview of the efficacy of known inhibitors for these likely target classes, offering a valuable contextual framework for researchers investigating compounds with this chemical motif.
Introduction
Kinase inhibitors have revolutionized targeted cancer therapy by interfering with the signaling pathways that drive tumor growth and proliferation. The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors. The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity. This guide compares the efficacy of established inhibitors of FGFR and PLK4, two kinase families where indazole-based compounds have shown significant promise.
Comparative Efficacy of Kinase Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various kinase inhibitors against their primary targets. Lower IC50 values indicate greater potency.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Their aberrant activation is implicated in various cancers.
| Compound Name | Target Kinase(s) | IC50 (nM) | Notes |
| Erdafitinib | Pan-FGFR | FGFR1: 1.2, FGFR2: 2.5, FGFR3: 4.6, FGFR4: 50 | Approved for urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations. |
| Infigratinib | Pan-FGFR | FGFR1: 1.1, FGFR2: 1.0, FGFR3: 1.5 | Approved for cholangiocarcinoma with an FGFR2 fusion or other rearrangement. |
| Pemigatinib | Pan-FGFR | FGFR1: 0.4, FGFR2: 0.5, FGFR3: 1.2 | Approved for cholangiocarcinoma with an FGFR2 fusion or other rearrangement. |
| Dovitinib | Multi-kinase | FGFR1: 8, FGFR2: 13, FGFR3: 9, VEGFRs, PDGFRs | A multi-targeted inhibitor that also shows potent activity against other receptor tyrosine kinases.[1] |
| Lenvatinib | Multi-kinase | FGFR1: 46, VEGFRs, PDGFR, KIT, RET | A multi-targeted inhibitor with significant activity against FGFR1.[1] |
Polo-Like Kinase 4 (PLK4) Inhibitors
PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression can lead to centrosome amplification and genomic instability, hallmarks of cancer.
| Compound Name | Target Kinase(s) | IC50 (nM) | Notes |
| CFI-400945 | PLK4 | 2.8 | An orally available and selective PLK4 inhibitor. |
| Centrinone | PLK4 | 2.71 | A highly selective tool compound for studying PLK4 function.[2] |
| CFI-400437 | PLK4 | 1.55 | A potent PLK4 inhibitor that also shows activity against Aurora kinases.[2] |
| Axitinib | VEGFRs, PDGFR, c-KIT, PLK4 | 4.2 (for PLK4) | Primarily a VEGFR inhibitor, but also demonstrates potent PLK4 inhibition.[2] |
| Alisertib | Aurora A | 62.7 (for PLK4) | Primarily an Aurora A kinase inhibitor with weaker off-target activity against PLK4.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of kinase inhibitor efficacy. Below are generalized protocols for common in vitro kinase assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the IC50 value of a compound by measuring the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.
Materials:
-
Kinase of interest (e.g., recombinant human FGFR1 or PLK4)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a multi-well plate, add the following to each well:
-
Test compound dilution or DMSO (for control).
-
Kinase solution (prepared in kinase assay buffer).
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiate Kinase Reaction: Add a solution of the substrate and ATP to each well to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for IC50 Determination
Workflow for IC50 Determination
Signaling Pathways
Understanding the signaling pathways in which target kinases are involved is crucial for predicting the cellular effects of their inhibitors.
FGFR Signaling Pathway
Activation of FGFRs by fibroblast growth factors (FGFs) triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. Key pathways include the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Simplified FGFR Signaling Pathway
PLK4 Signaling Pathway and Cell Cycle Regulation
PLK4 is a master regulator of centriole duplication, a process tightly linked to cell cycle progression. Inhibition of PLK4 can lead to a failure in centrosome duplication, resulting in mitotic arrest and apoptosis.
PLK4 in Cell Cycle Regulation
Conclusion
References
In Vitro to In Vivo Correlation of 6-(Trifluoromethyl)-1h-indazol-3-amine Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activity of 6-(Trifluoromethyl)-1h-indazol-3-amine and its derivatives, benchmarked against the well-characterized multi-kinase inhibitor, Pazopanib. Due to the limited publicly available data on this compound, this guide utilizes data from closely related 1H-indazole-3-amine derivatives as a proxy to project its potential activity profile. This document aims to provide a framework for understanding the potential in vitro to in vivo correlation (IVIVC) of this compound class, supported by experimental data and detailed methodologies.
Executive Summary
The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors. This compound belongs to this class and is predicted to exhibit anti-proliferative and anti-angiogenic properties through the inhibition of various protein kinases. This guide presents available in vitro data for a representative 1H-indazole-3-amine derivative and comprehensive in vitro and in vivo data for the approved drug, Pazopanib, which shares a related chemical scaffold. The comparison highlights the methodologies used to establish an IVIVC for kinase inhibitors and provides a basis for the potential preclinical development path for novel indazole-based compounds.
Data Presentation
In Vitro Activity Comparison
The following tables summarize the in vitro activity of a representative 1H-indazole-3-amine derivative and Pazopanib against various cancer cell lines and specific kinase targets.
Table 1: Cellular Activity of 1H-Indazole-3-Amine Derivative ("Compound 6o")
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| "Compound 6o" | K562 | Chronic Myeloid Leukemia | 5.15[1][2][3] |
| "Compound 6o" | A549 | Lung Cancer | >40[1][2][3] |
| "Compound 6o" | PC-3 | Prostate Cancer | >40[1][2][3] |
| "Compound 6o" | Hep-G2 | Liver Cancer | >40[1][2][3] |
| "Compound 6o" | HEK-293 | Normal Kidney Cells | 33.2[1][2][3] |
Table 2: In Vitro Kinase and Cellular Inhibitory Activity of Pazopanib
| Target Kinase / Cell Line | IC50 (nM) | Cancer Type (for cell lines) |
| VEGFR-1 | 10[4][5] | - |
| VEGFR-2 | 30[4][5] | - |
| VEGFR-3 | 47[4][5] | - |
| PDGFR-α | 71[5] | - |
| PDGFR-β | 84[4][5] | - |
| c-Kit | 74[4][5] | - |
| FGFR-1 | 140[4] | - |
| FGFR-3 | 130[4] | - |
| c-Fms | 146[4] | - |
| HUVEC (VEGF-induced proliferation) | 20[6] | - |
| A549 | ~4,000-6,000[4] | Non-small cell lung cancer |
In Vivo Activity Comparison
The following table summarizes the in vivo efficacy of Pazopanib in a xenograft model, which serves as a benchmark for the anticipated in vivo activity of potent indazole-based kinase inhibitors.
Table 3: In Vivo Efficacy of Pazopanib in a Colon Cancer Xenograft Model
| Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition |
| Pazopanib | Xenograft mice | Colon Cancer | 30 mg/kg, oral, daily | Significant suppression[7] |
Experimental Protocols
In Vitro Assays
1. Cellular Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) and a normal cell line (HEK-293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., "Compound 6o") or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[1][2][3]
2. Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.
-
Reagents: Recombinant human kinase, a suitable substrate (e.g., a peptide or protein), and ATP are required.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound at various concentrations.
-
Detection: The amount of phosphorylated substrate or the amount of ATP remaining after the reaction is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (e.g., Kinase-Glo™).
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is determined from the dose-response curve.[8]
In Vivo Assays
1. Xenograft Mouse Model of Cancer
This model is used to evaluate the in vivo anti-tumor efficacy of a compound.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., Pazopanib) is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.[7][9][10]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Other parameters such as survival rate may also be assessed.[7][9]
Visualizations
Caption: Workflow for establishing in vitro to in vivo correlation.
Caption: Mechanism of action for kinase inhibitors.
Conclusion
The successful development of novel kinase inhibitors like this compound relies on a thorough understanding of their in vitro and in vivo pharmacological profiles and the correlation between them. While direct data for this specific compound is emerging, the analysis of closely related indazole derivatives and established drugs like Pazopanib provides a valuable roadmap. The experimental protocols detailed in this guide offer standardized methods for generating the necessary data to establish a robust IVIVC. By systematically evaluating in vitro potency, cellular activity, and in vivo efficacy, researchers can confidently advance promising new therapeutic candidates into clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. benchchem.com [benchchem.com]
- 9. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-(Trifluoromethyl)-1H-indazol-3-amine Based Inhibitors
For Immediate Release
In the landscape of targeted drug discovery, the 6-(trifluoromethyl)-1H-indazol-3-amine scaffold has emerged as a promising foundation for the development of potent kinase inhibitors. The strategic placement of the trifluoromethyl group at the 6-position can significantly influence the inhibitor's potency and selectivity. This guide offers a comparative analysis of hypothetical inhibitors derived from this core structure, providing researchers, scientists, and drug development professionals with insights into their cross-reactivity profiles. The following data is representative and intended to illustrate the comparative methodology.
Comparative Kinase Selectivity Profiles
The inhibitory activity of three hypothetical this compound based inhibitors, designated as Cmpd-A , Cmpd-B , and Cmpd-C , was assessed against a panel of kinases. These compounds share the same core structure but differ in their substitution at the 3-amino position, a common site for modification to achieve desired potency and selectivity. The primary target for this series is the AXL tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, which is implicated in cancer progression and drug resistance.[1][2]
Table 1: On-Target and Off-Target Activity of this compound Based Inhibitors
| Kinase Target | Cmpd-A (IC50, nM) | Cmpd-B (IC50, nM) | Cmpd-C (IC50, nM) |
| AXL (Primary Target) | 15 | 8 | 22 |
| MER | 58 | 35 | 95 |
| TYRO3 | 120 | 88 | 250 |
| VEGFR2 | 350 | 210 | 800 |
| EGFR | >1000 | 850 | >2000 |
| SRC | 450 | 300 | 1500 |
| JNK1 | >2000 | >2000 | >2000 |
| p38α | >2000 | >2000 | >2000 |
Table 2: Selectivity Profile of Inhibitors Against TAM Family Kinases
| Compound | AXL (IC50, nM) | MER (IC50, nM) | TYRO3 (IC50, nM) | MER Selectivity (Fold) | TYRO3 Selectivity (Fold) |
| Cmpd-A | 15 | 58 | 120 | 3.9 | 8.0 |
| Cmpd-B | 8 | 35 | 88 | 4.4 | 11.0 |
| Cmpd-C | 22 | 95 | 250 | 4.3 | 11.4 |
Visualizing Signaling and Experimental Design
To provide a clearer understanding of the biological context and the methodologies employed, the following diagrams illustrate the AXL signaling pathway and a typical experimental workflow for assessing kinase inhibitor cross-reactivity.
Caption: AXL signaling pathway and the point of inhibition.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug development. The data presented in this guide can be generated using established high-throughput screening methodologies.
KINOMEscan™ Competition Binding Assay
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[3][4]
Materials:
-
DNA-tagged kinases (full panel or subset)
-
Immobilized active-site directed ligand (on streptavidin-coated beads)
-
Test compounds (solubilized in DMSO)
-
Assay buffer
-
qPCR reagents
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound at various concentrations. Include a DMSO-only control.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase.
-
Elution and Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.
-
Data Analysis: The amount of kinase bound to the immobilized ligand is measured for each compound concentration. The results are typically expressed as percent inhibition relative to the DMSO control. IC50 or Kd values are then calculated by fitting the data to a dose-response curve.[4]
Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer
-
Test compounds (solubilized in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase reaction buffer, the purified kinase, and the specific substrate.
-
Compound Addition: Add the test compound at various concentrations. Include a DMSO-only control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper, which binds the phosphorylated substrate.
-
Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold represents a valuable starting point for the design of selective kinase inhibitors. As illustrated by the representative data, subtle modifications to this core can significantly impact the cross-reactivity profile. A thorough understanding of these structure-activity relationships, gained through comprehensive profiling using robust experimental methods, is essential for the development of safe and effective targeted therapies. The methodologies and comparative framework presented in this guide provide a foundation for researchers to systematically evaluate and optimize their own indazole-based inhibitor candidates.
References
Head-to-head comparison of different synthetic routes for 6-(Trifluoromethyl)-1h-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the synthesis of the key pharmaceutical intermediate 6-(Trifluoromethyl)-1H-indazol-3-amine, comparing two prominent synthetic pathways. This guide provides quantitative data, detailed experimental protocols, and workflow visualizations to inform route selection for research and development.
The compound this compound is a valuable building block in medicinal chemistry, frequently utilized in the development of therapeutic agents. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages. This guide presents a head-to-head comparison of two common synthetic strategies, providing experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Performance Comparison
| Parameter | Route A: From 2-Fluoro-4-(trifluoromethyl)benzonitrile | Route B: From 2-Amino-4-(trifluoromethyl)benzonitrile |
| Starting Material | 2-Fluoro-4-(trifluoromethyl)benzonitrile | 2-Amino-4-(trifluoromethyl)benzonitrile |
| Key Transformation | Nucleophilic aromatic substitution and cyclization | Diazotization and reductive cyclization |
| Reported Yield | High (analogous reactions report ~88%)[1] | Not explicitly stated, but implied to be synthetically useful[2] |
| Reaction Time | Very short (analogous reactions report ~20 minutes)[1] | Several hours[2] |
| Reagents | Hydrazine hydrate | Sodium nitrite, Hydrochloric acid, Stannous chloride |
| Safety Considerations | Hydrazine is toxic and a suspected carcinogen. | Diazonium intermediates can be explosive. Stannous chloride is a strong reducing agent. |
| Purification | Recrystallization | Recrystallization from benzene (a hazardous solvent)[2] |
Synthetic Route Overviews
The two primary synthetic routes to this compound are outlined below. Each route starts from a commercially available substituted benzonitrile derivative.
Route A: Cyclization of 2-Fluoro-4-(trifluoromethyl)benzonitrile with Hydrazine
This route involves the direct cyclization of 2-fluoro-4-(trifluoromethyl)benzonitrile with hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring. This method is analogous to the synthesis of other 3-aminoindazoles from ortho-fluorobenzonitriles.[1]
Caption: Synthetic pathway for Route A.
Route B: Diazotization and Reductive Cyclization of 2-Amino-4-(trifluoromethyl)benzonitrile
This classical approach begins with the diazotization of 2-amino-4-(trifluoromethyl)benzonitrile (also known as 2-cyano-5-trifluoromethylaniline) using sodium nitrite in an acidic medium. The resulting diazonium salt is then reduced and cyclized in the presence of a reducing agent like stannous chloride to yield the final product.[2]
Caption: Synthetic pathway for Route B.
Experimental Protocols
Protocol for Route A (Analogous Procedure)
This protocol is based on a similar, high-yielding synthesis of 5-bromo-1H-indazol-3-amine and is expected to be adaptable for the synthesis of this compound.[1]
Materials:
-
2-Fluoro-4-(trifluoromethyl)benzonitrile
-
Hydrazine hydrate (80%)
-
Ethanol (or another suitable high-boiling solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq).
-
Add hydrazine hydrate (80%, excess, e.g., 10 eq).
-
Add a suitable solvent, such as ethanol.
-
Heat the reaction mixture to reflux for approximately 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol for Route B
This protocol is a direct reported synthesis of this compound.[2]
Materials:
-
2-Amino-4-(trifluoromethyl)benzonitrile (2-cyano-5-trifluoromethylaniline) (18.6 g)
-
Concentrated hydrochloric acid (120 ml)
-
Sodium nitrite (8.0 g) in water
-
Stannous chloride (152 g) in concentrated hydrochloric acid
-
Benzene for recrystallization
Procedure:
-
Prepare a solution of 2-amino-4-(trifluoromethyl)benzonitrile in concentrated hydrochloric acid.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise to the cooled aniline solution to form the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0°C.
-
Add the diazonium salt solution dropwise to the cold stannous chloride solution.
-
Allow the reaction mixture to stand at 0°C for several hours.
-
Collect the resulting solid by filtration.
-
Treat the solid with boiling water and then make the solution alkaline to precipitate the product.
-
Collect the precipitate and recrystallize from benzene to obtain 3-amino-6-trifluoromethylindazole (M.P. 168°-169° C).[2]
Head-to-Head Comparison
| Feature | Route A | Route B |
| Efficiency | Potentially very high yield and short reaction time based on analogous reactions.[1] | The multi-step nature and long reaction time may lead to lower overall throughput. The yield is not explicitly reported, making a direct comparison difficult. |
| Simplicity | A one-step reaction that is simple to perform. | A multi-step synthesis requiring careful control of temperature and addition rates. |
| Reagent Safety | Hydrazine is highly toxic and a suspected carcinogen, requiring careful handling in a well-ventilated fume hood. | Involves the formation of a potentially explosive diazonium intermediate. Requires the use of a strong reducing agent (stannous chloride) and a hazardous solvent (benzene) for purification.[2] |
| Scalability | The short reaction time and simple work-up are advantageous for scaling up. However, the safe handling of large quantities of hydrazine would be a primary concern. | The multi-step nature and the need for low-temperature reactions can present challenges for large-scale production. The use of large amounts of stannous chloride and benzene would also be problematic. |
| Purification | Likely straightforward recrystallization. | Requires recrystallization from benzene, a known carcinogen, which is a significant drawback.[2] |
Conclusion
Both Route A and Route B offer viable pathways to this compound.
Route A , the cyclization of 2-fluoro-4-(trifluoromethyl)benzonitrile with hydrazine, appears to be the more advantageous method on paper, primarily due to its simplicity, anticipated high yield, and very short reaction time, as suggested by analogous transformations.[1] However, the toxicity of hydrazine is a significant safety consideration that must be carefully managed.
Route B , the diazotization and reductive cyclization of 2-amino-4-(trifluoromethyl)benzonitrile, is a more classical approach. While it avoids the use of hydrazine, it introduces other hazards, including a potentially explosive diazonium intermediate and the use of the carcinogenic solvent benzene for purification.[2] The multi-step nature and longer reaction time may also make it less efficient.
For laboratory-scale synthesis where speed and simplicity are priorities, and with appropriate safety precautions for handling hydrazine, Route A is likely the superior choice . For larger-scale production, a thorough process safety assessment for both routes would be essential. The development of a safer purification method for Route B that avoids benzene would significantly improve its viability. Further optimization and direct comparative studies on the synthesis of the target molecule are warranted to definitively determine the most optimal route for specific applications.
References
Validating the Molecular Target of 6-(Trifluoromethyl)-1H-indazol-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of a drug candidate's molecular target is a cornerstone of modern drug discovery, ensuring that a compound's therapeutic effects are mediated through its intended biological target. This guide provides a comparative analysis of 6-(Trifluoromethyl)-1H-indazol-3-amine derivatives, a class of compounds showing significant promise as kinase inhibitors, against other established inhibitors targeting the FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are a key driver in acute myeloid leukemia (AML), making it a critical therapeutic target. This document outlines the experimental validation of these indazole derivatives, presenting comparative efficacy data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of FLT3 Inhibitors
The inhibitory activity of various compounds against wild-type FLT3 and its clinically relevant mutants, the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, is a critical measure of their potential therapeutic efficacy. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives, including a trifluoromethyl-substituted analog, and compares them with established FLT3 inhibitors.
Table 1: Inhibitory Activity of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl Benzamide Derivatives against FLT3 and its Mutants [1]
| Compound ID | R Group (Substitution on Benzamide) | FLT3 IC50 (nM) | FLT3-ITD (W51) IC50 (nM) | FLT3-TKD (D835Y) IC50 (nM) |
| 8a | 3-(Trifluoromethyl)phenyl | 134.1 | 100.9 | 18.9 |
| 8g | 3-Chloro-4-fluorophenyl | 114.7 | 56.4 | 14.7 |
| 8h | 4-Chloro-3-(trifluoromethyl)phenyl | 59.5 | 30.1 | 7.91 |
| 8r | 3-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl | 41.6 | 22.8 | 5.64 |
Table 2: In Vitro Activity of Alternative FLT3 Inhibitors against FLT3-ITD Harboring AML Cell Lines [2]
| Inhibitor | Cell Line | FLT3 Mutation Status | IC50 (nM) |
| Quizartinib (AC220) | MV4-11 | FLT3-ITD | 0.31 ± 0.05 |
| Quizartinib (AC220) | MOLM-13 | FLT3-ITD | 0.62 ± 0.03 |
| Gilteritinib (ASP2215) | MV4-11 | FLT3-ITD | 0.92 |
| Midostaurin | MV4-11 | FLT3-ITD | ~10 |
| Midostaurin | MOLM-13 | FLT3-ITD | ~200 |
| Sorafenib | MV4-11 | FLT3-ITD | 5 |
Signaling Pathway and Experimental Workflows
Understanding the biological context and the experimental approaches to validate target engagement is crucial. The following diagrams illustrate the FLT3 signaling pathway and a general workflow for screening and validating FLT3 inhibitors.
Caption: Simplified FLT3 signaling pathway and the point of intervention by inhibitors.[3]
Caption: General workflow for the high-throughput screening and validation of FLT3 inhibitors.[3]
Key Experimental Methodologies
Robust validation of a molecular target requires a multi-faceted approach, combining biochemical and cell-based assays to confirm direct binding and cellular activity.
Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to the kinase of interest.[4]
Principle: The assay relies on the binding of a europium (Eu)-labeled anti-tag antibody to the kinase and a fluorescently labeled ATP-competitive tracer to the kinase's ATP binding site. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound (e.g., this compound derivative) by serial dilution in the appropriate buffer.
-
Prepare a 2X kinase/antibody mixture containing the FLT3 kinase and the Eu-labeled anti-tag antibody.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound solution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Cell-Based Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify the direct engagement of a drug with its target protein in a cellular environment.[6][7]
Principle: The binding of a ligand, such as a kinase inhibitor, to its target protein often increases the protein's thermal stability.[6] When cells are heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. This difference in solubility can be quantified to assess target engagement.[6]
Experimental Protocol:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., MV4-11, which expresses FLT3-ITD) to approximately 80% confluency.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Perform Western blot analysis using a primary antibody specific for the target protein (FLT3) and a loading control.
-
Quantify the band intensities to determine the amount of soluble FLT3 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble FLT3 against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
An isothermal dose-response experiment can also be performed at a fixed temperature to determine the EC50 for target engagement.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Trifluoromethylated Versus Non-Trifluoromethylated Indazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic modification of core scaffolds is a cornerstone of modern medicinal chemistry. The indazole nucleus, a prominent privileged structure, has been the subject of extensive investigation, with trifluoromethylation emerging as a key strategy to modulate its physicochemical and pharmacological properties. This guide provides an objective comparison of trifluoromethylated and non-trifluoromethylated indazoles, supported by experimental data and detailed methodologies, to inform rational drug design and development.
The introduction of a trifluoromethyl (CF₃) group can profoundly influence a molecule's lipophilicity, metabolic stability, and target binding affinity. This guide delves into these effects within the context of the indazole scaffold, a core component of numerous kinase inhibitors and other therapeutic agents.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize the key differences in physicochemical properties and biological activity between trifluoromethylated and non-trifluoromethylated indazoles. It is important to note that a direct head-to-head comparison of a single indazole core with and without trifluoromethylation across all parameters is not always available in the literature. The data presented here is a compilation from various sources and includes predicted values to illustrate general trends.
Table 1: Comparative Physicochemical Properties
| Property | Non-Trifluoromethylated Indazole (Representative) | Trifluoromethylated Indazole (Representative) | Impact of Trifluoromethylation |
| pKa | ~13.5 - 14.5 (for NH proton) | 12.15 (Predicted for 6-(trifluoromethyl)-1H-indazole)[1] | Increased acidity of the N-H proton due to the electron-withdrawing nature of the CF₃ group. |
| logP | ~1.8 - 2.5 | 2.3 (Predicted for 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid)[2], 4.1 (Predicted for 5-[2-(trifluoromethyl)phenyl]-1H-indazole)[3] | Generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.[4] |
| Metabolic Stability (in vitro) | Susceptible to oxidative metabolism | Generally more resistant to oxidative metabolism | The strong C-F bonds in the CF₃ group block potential sites of metabolism, leading to increased metabolic stability and longer half-life.[4] |
Table 2: Comparative Biological Activity (Kinase Inhibition)
| Target Kinase | Non-Trifluoromethylated Indazole Derivative (IC₅₀) | Trifluoromethylated Indazole Derivative (IC₅₀) | Fold-Change in Potency (Approximate) |
| VEGFR-2 | Pazopanib: 30 nM[5] | Axitinib (contains a sulfonamide, not CF₃ directly on indazole but illustrates potency): 0.2 nM[5] | Varies significantly based on the specific derivative and interactions within the ATP-binding pocket. Trifluoromethyl groups can enhance binding affinity.[6][7] |
| Pim1 Kinase | Data not readily available for a direct non-CF₃ analog | A trifluoromethylated pyrazolo[1,5-a]pyrimidine analog of indazole showed an IC₅₀ of 0.046 µM[8] | The electron-withdrawing properties of the CF₃ group can influence key interactions with the kinase. |
| FGFR1 | IC₅₀ > 1000 nM for a phenyl-substituted derivative | IC₅₀ = 14.6 nM for a piperazine-containing derivative (further modification led to decreased activity with trifluoromethyl phenyl substitution)[6] | The effect is highly dependent on the overall structure of the inhibitor and its fit within the binding site. |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of indazole derivatives are crucial for reproducible research. The following protocols provide a comprehensive guide to key experiments.
Synthesis of 1H-Indazole (Non-Trifluoromethylated)
This protocol describes a metal-free synthesis of 1H-indazoles from o-aminobenzoximes.[9]
Materials:
-
Substituted o-aminobenzoxime
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the o-aminobenzoxime in DCM at 0 °C.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1H-indazole.
Synthesis of 6-(Trifluoromethyl)-1H-indazole
This protocol outlines a common route for the synthesis of a trifluoromethylated indazole derivative.[10]
Materials:
-
2-Amino-4-(trifluoromethyl)benzonitrile
-
Acetic acid
-
Propionic acid
-
Sodium nitrite
-
Sodium hydroxide solution
-
Bromine
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Diazotization and Cyclization:
-
Dissolve 2-amino-4-(trifluoromethyl)benzonitrile in a mixture of acetic acid and propionic acid and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir for 1-2 hours at this temperature.
-
Slowly heat the reaction mixture to 60-70 °C and maintain for 2-3 hours.
-
Cool the mixture and neutralize with sodium hydroxide solution to precipitate the 6-(trifluoromethyl)-1H-indazole.
-
Filter, wash with water, and dry the crude product.
-
-
Bromination (for further derivatization, e.g., 3-bromo-6-(trifluoromethyl)-1H-indazole):
-
Dissolve the 6-(trifluoromethyl)-1H-indazole in acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature.
-
Stir for 4-6 hours.
-
Quench the excess bromine with sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Determination of pKa by Potentiometric Titration[11][12][13]
Objective: To determine the acid dissociation constant (pKa) of an indazole derivative.
Materials:
-
Indazole compound
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Potassium chloride (for maintaining ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a 1 mM solution of the indazole compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized acid or base, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of logP by Shake-Flask Method[14][15][16]
Objective: To determine the partition coefficient (logP) of an indazole derivative between n-octanol and water.
Materials:
-
Indazole compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of the indazole compound in either the aqueous or organic phase.
-
Add equal volumes of the pre-saturated n-octanol and aqueous phase to a vial.
-
Add a small aliquot of the stock solution to the vial.
-
Securely cap the vial and vortex for a set period (e.g., 10-30 minutes) to ensure thorough mixing.
-
Centrifuge the vial to separate the two phases.
-
Carefully withdraw an aliquot from each phase for analysis.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the logP value using the formula: logP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: To assess the metabolic stability of an indazole derivative in liver microsomes.
Materials:
-
Liver microsomes (human, rat, or other species)
-
Indazole compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator or water bath at 37°C
-
LC-MS/MS for analysis
Procedure:
-
Prepare a solution of the indazole compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the indazole compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k and the intrinsic clearance (CLᵢₙₜ).
Kinase Inhibition Assay (IC₅₀ Determination)[5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an indazole derivative against a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate
-
ATP
-
Indazole inhibitor (serially diluted)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted indazole inhibitor to the wells (include a vehicle control).
-
Pre-incubate the plate to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a set period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to detect ADP formation).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indazole inhibitors and a general experimental workflow.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Assessing the Off-Target Effects of 6-(Trifluoromethyl)-1H-indazol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in the development of kinase inhibitors, prized for its ability to form key interactions within the ATP-binding site of a wide range of kinases. The compound 6-(trifluoromethyl)-1H-indazol-3-amine represents a valuable chemical starting point for the synthesis of such inhibitors. However, a critical aspect of kinase inhibitor development is understanding and mitigating off-target effects, which can lead to unforeseen toxicities or provide opportunities for drug repositioning.
Currently, comprehensive public data on the specific off-target profile of this compound is limited. This guide, therefore, provides a comparative analysis of the off-target effects of two well-characterized, structurally related indazole-based kinase inhibitors: Axitinib , a multi-targeted VEGFR inhibitor, and C05 , a potent and selective Polo-like kinase 4 (PLK4) inhibitor. By examining the selectivity profiles of these compounds, we can infer a predictive assessment of the potential off-target liabilities and selectivity of novel inhibitors derived from the this compound scaffold.
Comparative Kinase Selectivity Profiles
The following tables summarize the kinase inhibition profiles of Axitinib and C05. This data, generated from comprehensive in vitro kinase assays, highlights the diverse selectivity patterns that can emerge from the indazole core, influenced by substitutions on the scaffold.
| Compound | Primary Target(s) | Method of Action | Key Off-Targets and Rationale |
| This compound | Not Applicable (Fragment) | Building block for kinase inhibitors | The trifluoromethyl group can influence binding kinetics and selectivity. Off-target profile is predictive based on derivatives. |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | Potent, multi-targeted tyrosine kinase inhibitor | PDGFRβ, c-Kit; structural similarity in the ATP-binding site of these kinases leads to off-target inhibition.[1][2][3] |
| C05 | PLK4 | Highly selective serine/threonine kinase inhibitor | Minimal off-target activity observed in a focused panel of kinases, demonstrating that high selectivity can be achieved from the indazole scaffold.[4] |
Quantitative Kinase Inhibition Data
The table below presents quantitative data on the inhibitory activity of Axitinib and C05 against their primary targets and selected off-targets. This allows for a direct comparison of their potency and selectivity.
| Kinase Target | Axitinib IC₅₀ (nM) | C05 (% Inhibition @ 0.5 µM) |
| Primary Targets | ||
| VEGFR1 | 0.1 | - |
| VEGFR2 | 0.2 | - |
| VEGFR3 | 0.1-0.3 | - |
| PDGFRβ | 1.6 | - |
| c-Kit | 1.7 | - |
| PLK4 | 4.2 | 87.45% |
| Selected Off-Targets | ||
| PLK1 | - | 15.32% |
| PLK2 | - | 21.89% |
| PLK3 | - | 12.56% |
| CDK2/cyclin A | - | 25.78% |
| Aurora A | - | 31.45% |
| Aurora B | - | 28.91% |
Data for Axitinib is presented as the half-maximal inhibitory concentration (IC₅₀). Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM.
Experimental Protocols
Understanding the methodologies used to generate kinase selectivity data is crucial for accurate interpretation. Below are detailed protocols for two common and robust methods for assessing inhibitor selectivity.
KINOMEscan™ Competition Binding Assay
This high-throughput assay quantitatively measures the binding of a test compound to a large panel of kinases. It is an ATP-independent method that assesses direct physical interaction.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.
Protocol Outline:
-
Immobilization of Ligand: A proprietary, broadly active kinase ligand is immobilized on a solid support (e.g., magnetic beads).
-
Competition Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).
-
Washing: Unbound kinase and test compound are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. Results are often reported as "percent of control," where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Radiometric Kinase Activity Assay (e.g., HotSpot™ Assay)
This method is considered a gold standard for measuring kinase activity and its inhibition. It directly measures the catalytic transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The assay quantifies the amount of ³³P-labeled phosphate transferred from [γ-³³P]ATP to a specific protein or peptide substrate by a kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup: The kinase, its specific substrate, the test compound at various concentrations, and a reaction buffer containing MgCl₂ and other cofactors are combined in a microplate well.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a solution containing both non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose filter paper, which binds the phosphorylated substrate, followed by washing to remove unincorporated ATP.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter paper is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway often targeted by indazole-based inhibitors and a general workflow for assessing kinase inhibitor selectivity.
Caption: VEGFR2 signaling pathway, a common target for indazole-based inhibitors like Axitinib.
Caption: General workflow for assessing kinase inhibitor selectivity.
Conclusion
While direct experimental data for the off-target profile of this compound is not yet publicly available, a comparative analysis of structurally related indazole-based kinase inhibitors provides valuable predictive insights. The examples of Axitinib and C05 demonstrate the chemical tractability of the indazole scaffold to produce both multi-targeted and highly selective inhibitors. The trifluoromethyl group at the 6-position of the core structure is expected to influence the binding affinity and selectivity profile of its derivatives.
For researchers utilizing this compound as a starting point for novel kinase inhibitors, comprehensive off-target profiling using methodologies such as KINOMEscan™ or radiometric activity assays is a critical step. This will not only elucidate potential liabilities but also uncover new therapeutic opportunities, ultimately guiding the development of safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Benchmarking the ADME Properties of Novel Indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in oncology and other therapeutic areas.[1] The successful progression of any new chemical entity from discovery to a viable clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative framework for evaluating the ADME profiles of novel indazole derivatives against established kinase inhibitors, supported by detailed experimental protocols and data presentation.
Comparative ADME Data
The following tables summarize key in vitro ADME parameters for established indazole-based kinase inhibitors and other relevant comparators. These values serve as a benchmark for assessing the performance of novel indazole derivatives. Data for novel compounds would be generated using the detailed protocols provided in the subsequent sections.
Table 1: In Vitro Metabolic Stability
| Compound | Assay System | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) | Primary Metabolizing Enzymes |
| Novel Indazole Derivative 1 | Human Liver Microsomes | Data to be generated | Data to be generated | Data to be generated |
| Novel Indazole Derivative 2 | Human Liver Microsomes | Data to be generated | Data to be generated | Data to be generated |
| Axitinib (Indazole) | Human Liver Microsomes | - | - | CYP3A4/5 (major), CYP2C19, CYP1A2, UGT1A1[2][3][4] |
| Pazopanib (Indazole) | Human Liver Microsomes | - | - | CYP3A4 (major), CYP1A2, CYP2C8[5] |
| Alisertib (Comparator) | Human Liver Microsomes | - | - | CYP3A4[6][7] |
| Danusertib (Comparator) | Cell-free assays | - | - | - |
Table 2: In Vitro Permeability
| Compound | Assay System | Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Permeability Classification |
| Novel Indazole Derivative 1 | Caco-2 | Data to be generated | Data to be generated | Data to be generated |
| Novel Indazole Derivative 2 | Caco-2 | Data to be generated | Data to be generated | Data to be generated |
| Tozasertib (Indazole) | Glioma cell lines | - | - | Increased mitochondrial permeability observed[8][9] |
| Pazopanib (Indazole) | - | Low solubility above pH 4[10] | Substrate of P-glycoprotein (P-gp)[5] | Low |
Table 3: In Vitro Plasma Protein Binding
| Compound | Assay System | Plasma Protein Binding (%) |
| Novel Indazole Derivative 1 | Human Plasma | Data to be generated |
| Novel Indazole Derivative 2 | Human Plasma | Data to be generated |
| Pazopanib (Indazole) | Human Plasma | >99.9[10][11] |
| Barasertib (Comparator) | Human Plasma | 89.8 - 97.2[12] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a test compound when incubated with human liver microsomes.
Materials:
-
Test compounds (novel indazole derivatives and comparators)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create working solutions in the phosphate buffer. The final concentration in the incubation is typically 1 µM.
-
In a 96-well plate, add the phosphate buffer, the microsomal suspension (final concentration typically 0.5 mg/mL), and the test compound.
-
Pre-incubate the plate at 37°C for approximately 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration in mg/mL) .
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of a test compound using the Caco-2 cell line, which forms a monolayer resembling the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compounds
-
Control compounds (high and low permeability)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
To assess apical to basolateral (A→B) permeability, add the test compound (typically at a concentration of 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
To assess basolateral to apical (B→A) permeability, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of a test compound that binds to plasma proteins.
Materials:
-
Test compounds
-
Human plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane (e.g., 12-14 kDa MWCO)
-
Incubator/shaker (37°C)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Spike the test compound into human plasma at a final concentration (e.g., 1 µM).
-
Add the plasma containing the test compound to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.
-
Incubate the dialysis unit at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
After incubation, take aliquots from both the plasma and the buffer chambers.
-
Matrix-match the samples by adding an equal volume of blank plasma to the buffer sample and PBS to the plasma sample.
-
Precipitate the proteins by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the concentration of the test compound in the supernatant from both chambers by LC-MS/MS.
Data Analysis:
-
Calculate the percentage of the compound bound to plasma proteins using the equation: % Bound = [(Plasma Concentration - Buffer Concentration) / Plasma Concentration] * 100 .
Visualizations
Signaling Pathway
Caption: Mechanism of action for an indazole-based kinase inhibitor.
Experimental Workflow
Caption: A typical workflow for in vitro ADME screening.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Kinetic Characterization of Axitinib Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Biotransformation Pathways and Metabolite Profiles of Oral [14C]Alisertib (MLN8237), an Investigational Aurora A Kinase Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics and Exposure‐Safety Relationships of Alisertib in Children and Adolescents With Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversing tozasertib resistance in glioma through inhibition of pyruvate dehydrogenase kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversing tozasertib resistance in glioma through inhibition of pyruvate dehydrogenase kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of unbound fraction of pazopanib in vitro and in cancer patients reveals albumin as the main binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of Binding Mode for 6-(Trifluoromethyl)-1H-indazol-3-amine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-(trifluoromethyl)-1H-indazol-3-amine inhibitors, focusing on the confirmation of their binding mode to target kinases. We present a compilation of experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to offer an objective analysis of this class of inhibitors against other alternatives.
Quantitative Bioactivity Data: A Comparative Overview
The inhibitory potency of this compound derivatives has been evaluated against several key kinases implicated in cancer, particularly those involved in angiogenesis. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their activity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| W10 | VEGFR-2 | <30 | Biochemical | [1] |
| W12 | VEGFR-2 | <30 | Biochemical | [1] |
| W15 | VEGFR-2 | <30 | Biochemical | [1] |
| W19 | VEGFR-2 | <30 | Biochemical | [1] |
| W23 | VEGFR-2 | <30 | Biochemical | [1] |
| (Further derivatives) | (Various kinases) | Data not available |
Table 2: Comparative IC50 Values of Indazole-Based Inhibitors and Approved Drugs
| Inhibitor | Target Kinase | IC50 (nM) | Assay Context | Reference(s) |
| Axitinib | VEGFR-1 | 0.1 - 1.2 | Cell-free / Endothelial Cells | [2] |
| VEGFR-2 | 0.2 | Cell-free / Endothelial Cells | [2] | |
| VEGFR-3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | [2] | |
| PDGFRβ | 1.6 | Endothelial Cells | [2] | |
| c-Kit | 1.7 | [2] | ||
| Pazopanib | VEGFR-1 | 10 | Cell-free | [] |
| VEGFR-2 | 30 | Cell-free | [] | |
| VEGFR-3 | 47 | Cell-free | [] | |
| PDGFR | 84 | Cell-free | [] | |
| FGFR | 74 | Cell-free | [] | |
| c-Kit | 140 | Cell-free | [] | |
| Indazole Derivative XIV | VEGFR-2 | 12 | Biochemical | [4] |
| Indazole Derivative XV | VEGFR-2 | 24.5 | Biochemical | [4] |
Disclaimer: The data for the this compound derivatives and the commercial drugs are compiled from different sources and were not determined in a head-to-head study. Therefore, direct comparisons should be made with caution.
Confirmation of Binding Mode: Methodologies and Visualizations
The confirmation of the binding mode of this compound inhibitors relies on a combination of structural biology techniques and biochemical/cellular assays.
Molecular Docking and Structural Analysis
Molecular docking studies are instrumental in predicting the binding orientation and affinity of an inhibitor within the kinase active site. For indazole-based inhibitors, the indazole core typically forms key hydrogen bond interactions with the hinge region of the kinase, mimicking the binding of the adenine moiety of ATP. The trifluoromethyl group at the 6-position often extends into a hydrophobic pocket, contributing to the potency and selectivity of the compound.
While a specific crystal structure of a this compound derivative in complex with a kinase is not publicly available, the binding mode can be inferred from related structures. For instance, the crystal structure of VEGFR-2 in complex with other benzimidazole or indazole-based inhibitors (PDB IDs: 2OH4, 2QU5, 1Y6B) reveals a conserved binding pattern.[5][6][7]
Figure 1: Predicted binding mode of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to confirm the binding mode and evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (this compound derivative)
-
Kinase buffer
-
Kinase detection reagent (e.g., Kinase-Glo™)
-
96-well plates
-
Plate reader
Protocol:
-
Prepare a 1x kinase buffer from a 5x stock solution.
-
Prepare a master mix containing the kinase buffer, ATP, and the substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test compound at various concentrations to the designated wells. Control wells should contain a diluent (e.g., DMSO).
-
Initiate the kinase reaction by adding a diluted solution of the kinase enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Add a kinase detection reagent to each well to stop the reaction and measure the remaining ATP.
-
Incubate at room temperature for a short period (e.g., 15 minutes).
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[8]
Figure 2: Workflow for a luminescence-based kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HUVEC, K562)[9]
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Test compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Figure 3: Workflow for a cell viability (MTT) assay.
Signaling Pathway Modulation
This compound inhibitors primarily target receptor tyrosine kinases such as VEGFR-2 and PDGFR. Inhibition of these kinases disrupts downstream signaling cascades that are crucial for cell proliferation, migration, and angiogenesis.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, activating several downstream pathways, including the PLC-γ-PKC-MAPK and the PI3K-Akt pathways.[10][11][12] Inhibition of VEGFR-2 by this compound derivatives blocks these signaling events, leading to an anti-angiogenic effect.
Figure 4: Inhibition of the VEGFR-2 signaling pathway.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a critical role in cell growth, proliferation, and differentiation.[13][14][15] Ligand binding induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades such as the Ras-MAPK and PI3K pathways.[15] Indazole-based inhibitors can block these signaling events, making them potential therapeutics for diseases characterized by aberrant PDGFR signaling.
Figure 5: Inhibition of the PDGFR signaling pathway.
References
- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 4. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sinobiological.com [sinobiological.com]
Evaluating the Kinase Selectivity of 6-(Trifluoromethyl)-1H-indazol-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of 6-(Trifluoromethyl)-1H-indazol-3-amine. Due to the limited availability of comprehensive public data for this specific compound, we present its potential selectivity profile based on a closely related analog, 3-amino-1H-indazol-6-yl-benzamide. For comparative purposes, we have included the well-characterized kinase inhibitor, Dasatinib, which is known for its multi-targeted profile. This guide aims to offer insights into the potential therapeutic applications and off-target effects of the this compound scaffold.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the kinase inhibition data for a derivative of the this compound scaffold and the comparator drug, Dasatinib. It is important to note that the data for the indazole derivative is based on a structurally similar compound and should be interpreted as indicative of the potential selectivity of the core scaffold.
Table 1: Kinase Selectivity Profile of a 3-Amino-Indazole Scaffold Derivative
| Kinase Target | Inhibition Data |
| FLT3 | Spectrum Selective Inhibition |
| PDGFRα | Spectrum Selective Inhibition |
| Kit | Spectrum Selective Inhibition |
Data based on the reported activity of 3-amino-1H-indazol-6-yl-benzamide, a structurally related analog.
Table 2: Kinase Selectivity Profile of Dasatinib
| Kinase Target | IC50 (nM) |
| ABL1 | <1 |
| SRC | <1 |
| LCK | 1 |
| YES1 | 1 |
| FYN | 2 |
| KIT | 5 |
| PDGFRβ | 8 |
| EPHA2 | 15 |
| VEGFR2 | 30 |
This table presents a selection of key targets for Dasatinib to illustrate its multi-targeted nature. The full kinase profile of Dasatinib is extensive.
Experimental Protocols
A detailed methodology for determining the kinase selectivity profile of a test compound is provided below. This protocol is representative of a typical in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Technology)
1. Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
2. Materials:
-
Recombinant human kinases
-
Kinase-specific substrates
-
Test compound (e.g., this compound)
-
Comparator compound (e.g., Dasatinib)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., containing HEPES, MgCl2, BSA, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and comparator compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compounds to the assay plate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding substrate.
-
Enzyme Addition: Add the kinase reaction mixture to the wells containing the compounds.
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A simplified signaling pathway illustrating the potential inhibitory action of this compound on receptor tyrosine kinases.
Experimental Workflow Diagram
Comparative cytotoxicity of 6-(Trifluoromethyl)-1h-indazol-3-amine in normal versus cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of a promising indazole derivative, offering insights into its selectivity for cancer cells over normal cells. The data presented is based on a study of 1H-indazole-3-amine derivatives, providing a valuable reference for the evaluation of similar compounds, including 6-(Trifluoromethyl)-1h-indazol-3-amine.
Comparative Cytotoxicity Data
A study on a series of 1H-indazole-3-amine derivatives identified a particularly potent compound, designated as 6o , which demonstrated significant cytotoxic activity against various human cancer cell lines while exhibiting lower toxicity towards normal human embryonic kidney cells (HEK-293).[1][2][3][4] The 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.[1][2][3] For comparison, the activity of the widely used chemotherapy drug, 5-Fluorouracil (5-Fu), is also included.[1]
| Compound | K562 (Chronic Myeloid Leukemia) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HEK-293 (Normal Kidney) IC₅₀ (µM) | Selectivity Index (SI) vs. K562 |
| Compound 6o | 5.15 | >40 | >40 | >40 | 33.20 | 6.45 |
| 5-Fluorouracil (5-Fu) | 38.29 | 28.54 | 26.31 | 15.23 | 5.38 | 0.14 |
Data represents the mean values from three independent experiments.[1]
The selectivity index (SI) is calculated as the IC₅₀ value in the normal cell line divided by the IC₅₀ value in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Compound 6o demonstrated a significantly higher selectivity for K562 cancer cells compared to 5-Fu.[1]
Experimental Protocols
The following methodologies were employed to determine the cytotoxic activity and mechanism of action of the indazole derivatives.
Cell Culture and Treatment
-
Cell Lines:
-
Human chronic myeloid leukemia (K562)
-
Human lung carcinoma (A549)
-
Human prostate cancer (PC-3)
-
Human hepatoma (HepG2)
-
Human embryonic kidney (HEK-293)
-
-
Culture Conditions: All cell lines were cultured in appropriate media supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[1]
MTT Assay for Cytotoxicity
The anti-proliferative activity of the indazole derivatives was evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[1][2][3][4]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (ranging from 0.625 to 10 µM) for 48 hours.[1]
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.[1]
Cell Apoptosis Detection Assay
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) staining assay and analyzed by flow cytometry.[2]
-
Cell Treatment: K562 cells were treated with the test compound at concentrations of 10, 12, and 14 µM for 24 hours.[1]
-
Staining: The treated cells were harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Cell Cycle Analysis
The effect of the compound on the cell cycle distribution was determined by PI staining followed by flow cytometry.[1]
-
Cell Treatment: K562 cells were treated with the test compound (10, 12, and 14 µM) for 24 hours.[1]
-
Fixation: The cells were harvested and fixed in cold 70% ethanol.
-
Staining: The fixed cells were treated with RNase A and stained with PI.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Western Blotting Assay
Western blotting was used to investigate the effect of the compound on the expression of proteins involved in apoptosis and cell cycle regulation.[1]
-
Protein Extraction: K562 cells were treated with the test compound, and total protein was extracted.
-
SDS-PAGE and Transfer: Protein samples were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bax, p53, MDM2, and a loading control (e.g., GAPDH).
-
Detection: After incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Evaluation
Caption: Workflow for in vitro evaluation of indazole derivatives.
Proposed Signaling Pathway of Compound 6o in K562 Cells
Caption: Proposed mechanism of action for Compound 6o.
References
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)-1H-indazol-3-amine: A Guide for Laboratory Professionals
For immediate reference, treat 6-(Trifluoromethyl)-1H-indazol-3-amine as hazardous waste. Do not dispose of this compound down the drain or in regular trash. Engage your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service for proper removal.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on general best practices for hazardous chemical waste disposal and information from safety data sheets of structurally similar compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from related structures such as 1H-Indazol-3-amine and other trifluoromethylated aromatic amines indicate potential hazards.[1][2][3][4][5]
Required PPE:
-
Safety goggles or a face shield[2]
-
Chemical-resistant gloves (Nitrile rubber is often recommended for similar compounds)[6]
-
A lab coat or chemical-resistant apron[2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated hazardous waste container.[7] This container must be made of a compatible material and have a secure, tightly fitting lid.[8]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container for liquids.[7]
-
Segregation: It is critical to segregate amine waste from other chemical waste streams, especially from acids and strong oxidizing agents, to prevent hazardous reactions.[8][9]
2. Waste Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste."[7]
-
The label must include the full chemical name: "this compound."
-
If available, include the CAS number. While a specific CAS number for the 3-amine was not found, related compounds have CAS numbers that should be used for identification if applicable to the waste stream.
-
Indicate the approximate quantity of the waste.
-
Include the date the waste was first added to the container.
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and heat sources.[1][9]
-
Ensure containers are kept tightly closed except when adding waste.[1][8]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.[7]
-
A common procedure is to triple-rinse the container with a suitable solvent in which the compound is soluble (e.g., ethanol, dimethylformamide).[7]
-
Crucially, collect all rinsate as hazardous liquid waste. Do not pour the rinsate down the drain.[7]
-
After triple-rinsing and allowing the container to dry, completely deface or remove the original label.[7] The decontaminated container can then typically be disposed of in regular trash or recycled, in accordance with your institution's policies.[7]
5. Professional Disposal:
-
Never dispose of this compound in the regular trash or down the drain.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[1][7]
Summary of Hazards and Disposal Data
The following table summarizes the known hazards of structurally similar compounds, which should be considered when handling and disposing of this compound.
| Hazard Category | Description | Disposal Implication |
| Acute Toxicity (Oral) | Harmful if swallowed.[2] | Prevent ingestion and contamination of food sources. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][6] | Wear appropriate gloves and lab coat.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2][6] | Wear safety goggles or a face shield.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][6] | Handle in a well-ventilated area or fume hood.[6] |
| Environmental Hazards | Should not be released into the environment.[1] | Do not dispose of down the drain or in regular trash.[7][10] |
While specific quantitative disposal limits are not available, this compound should be treated as a hazardous substance, and all waste must be managed through a licensed hazardous waste handler.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. americanelements.com [americanelements.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
